7-(3,5-Difluorophenyl)-7-oxoheptanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(3,5-difluorophenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-10-6-9(7-11(15)8-10)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXAVHSICLRZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645309 | |
| Record name | 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-83-8 | |
| Record name | 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid, a fluorinated aromatic ketoacid with potential applications in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and presents relevant data in a structured format for ease of reference.
Introduction
Aromatic ketoacids are a class of organic compounds that feature both a ketone and a carboxylic acid functional group attached to an aromatic ring system. These molecules are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a structurally interesting molecule that combines these features, making it a target of interest for synthetic and medicinal chemists.
This guide details a robust synthetic route to this compound via Friedel-Crafts acylation and provides a comprehensive analytical workflow for its structural elucidation and purity assessment.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction between 1,3-difluorobenzene and pimelic anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3][4] The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the electron-rich 1,3-difluorobenzene ring.
Proposed Synthetic Pathway
The overall synthetic scheme is presented below:
Caption: Synthetic route to this compound.
Experimental Protocol
Materials:
-
Pimelic acid
-
Acetic anhydride
-
1,3-Difluorobenzene
-
Aluminum chloride (anhydrous)
-
Carbon disulfide (CS₂) (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
Step 1: Preparation of Pimelic Anhydride
-
In a round-bottom flask equipped with a reflux condenser, combine pimelic acid (1 equivalent) and acetic anhydride (1.5 equivalents).
-
Heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure to yield crude pimelic anhydride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous carbon disulfide.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pimelic anhydride (1 equivalent) in anhydrous carbon disulfide to the stirred suspension.
-
After the addition is complete, add 1,3-difluorobenzene (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound.
Characterization
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₄F₂O₃ |
| Molecular Weight | 256.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available; expected to be a crystalline solid. |
| Boiling Point | > 400 °C (Predicted for a similar isomer)[5] |
| Density | ~1.24 g/cm³ (Predicted for a similar isomer)[5] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6][7]
| ¹H NMR (Expected Chemical Shifts, δ in ppm) | ¹³C NMR (Expected Chemical Shifts, δ in ppm) | ¹⁹F NMR (Expected Chemical Shifts, δ in ppm) |
| ~12.0 (s, 1H, -COOH) | ~200 (C=O, ketone) | -100 to -120 (Ar-F) |
| 7.2-7.5 (m, 3H, Ar-H) | ~175 (C=O, carboxylic acid) | |
| 2.9-3.1 (t, 2H, -CH₂-C=O) | ~163 (d, J = 245 Hz, C-F) | |
| 2.3-2.5 (t, 2H, -CH₂-COOH) | 105-115 (m, Ar-C) | |
| 1.5-1.8 (m, 6H, other -CH₂-) | 20-40 (aliphatic carbons) |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8][9]
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1710 | C=O stretch (ketone) |
| ~1690 | C=O stretch (carboxylic acid) |
| 1600-1450 | C=C stretch (aromatic) |
| 1300-1100 | C-F stretch |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[6][7]
| m/z | Assignment |
| 256.08 | [M]⁺ (Molecular ion) |
| 239.08 | [M - OH]⁺ |
| 211.08 | [M - COOH]⁺ |
| 141.02 | [C₇H₃F₂O]⁺ (Difluorobenzoyl cation) |
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized compound.
Caption: Workflow for the characterization of the final product.
Potential Biological Significance
While specific biological activities of this compound have not been reported, related aromatic ketoacids are known to be involved in various metabolic pathways.[10] For instance, α-keto acids are intermediates in the catabolism of amino acids and the biosynthesis of various biomolecules.[10][11][12] The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms, involves several ketoacid intermediates.[13][14]
The diagram below illustrates a generalized metabolic context for aromatic amino acids, which can be catabolized to ketoacids.
Caption: Generalized metabolic fate of aromatic keto acids.
The introduction of the difluorophenyl moiety may impart novel pharmacological properties, and this compound could serve as a scaffold for the development of new therapeutic agents. Further research is warranted to explore its potential biological activities.
Conclusion
This technical guide has detailed a practical synthetic route for this compound and outlined a comprehensive characterization workflow. The provided data tables and experimental protocols offer a solid foundation for researchers interested in the synthesis and evaluation of this and structurally related compounds. The unique combination of a fluorinated aromatic ring and a ketoacid functionality makes this molecule a promising candidate for further investigation in the fields of medicinal chemistry and drug development.
References
- 1. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. 7-(2,3-DIFLUOROPHENYL)-7-OXOHEPTANOIC ACID|lookchem [lookchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(3,5-Difluorophenyl)-7-oxoheptanoic acid is a fluorinated organic compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a difluorophenyl group attached to a keto-heptanoic acid chain, suggests a unique combination of lipophilic and hydrophilic characteristics, which may influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visual workflows to aid in experimental design.
Core Physicochemical Properties
Structural and General Information
| Property | Value | Source |
| IUPAC Name | This compound | Key Organics Limited[1] |
| CAS Number | 898765-83-8 | Key Organics Limited[1] |
| Molecular Formula | C₁₃H₁₄F₂O₃ | CymitQuimica[2] |
| Molecular Weight | 256.25 g/mol | CymitQuimica[2] |
| Purity | 97.0% | CymitQuimica[2] |
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for this compound. It is crucial to note that these are computationally derived values and should be confirmed by experimental analysis.
| Property | Predicted Value | Source |
| Boiling Point | 402.3 °C at 760 mmHg | Henan Coreychem Co., LTD[3] |
| Density | 1.24 g/cm³ | Henan Coreychem Co., LTD[3] |
| LogP | 3.18 | Henan Coreychem Co., LTD[3] |
| Flash Point | 197.1 °C | Henan Coreychem Co., LTD[3] |
| Refractive Index | 1.502 | Henan Coreychem Co., LTD[3] |
Experimental Protocols
To facilitate further research and validation of the predicted properties, this section provides detailed, standardized methodologies for the experimental determination of key physicochemical parameters.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
-
Purity Assessment: A sharp melting range (typically ≤ 1°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its formulation and delivery.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A known mass of the compound (e.g., 1 mg) is placed in a vial.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the vial.
-
Mixing: The mixture is agitated vigorously (e.g., vortexing) for a set period.
-
Observation: The solution is visually inspected for the presence of undissolved solid.
-
Quantification (Optional): For quantitative analysis, the supernatant can be analyzed by techniques such as HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values.
Methodology (Potentiometric Titration):
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-miscible co-solvent for poorly water-soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Collection: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Calculation: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Safety Information
According to the Safety Data Sheet provided by Key Organics Limited, this compound is classified as follows:
-
Acute toxicity, oral (Category 4) [1]
-
Acute toxicity, dermal (Category 4) [1]
-
Acute toxicity, inhalation (Category 4) [1]
The signal word is Warning .[1] Precautionary statements include the use of protective gloves, protective clothing, and eye/face protection.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1]
Conclusion
This technical guide provides a summary of the currently available physicochemical information for this compound. While experimental data is limited, the provided predicted values and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to conduct further investigations. The visualization of experimental workflows aims to streamline the process of empirical data generation, which is essential for a comprehensive understanding of this compound's properties and its potential applications. It is strongly recommended that the predicted values are validated experimentally to ensure accuracy in future research and development endeavors.
References
An In-depth Technical Guide on 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid (CAS 898765-83-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid (CAS Number: 898765-83-8). This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. All available quantitative data has been summarized in structured tables for ease of reference. It is important to note that as of the date of this publication, there is no publicly available scientific literature detailing the specific synthesis protocols, biological activities, mechanisms of action, or associated signaling pathways for this compound. Consequently, this guide focuses on presenting the established chemical data.
Chemical and Physical Properties
This compound is a synthetic organic compound. Its core structure consists of a heptanoic acid chain with a ketone group at the 7-position, which is attached to a 3,5-difluorophenyl group. The presence of the difluorinated phenyl ring and the carboxylic acid moiety suggests potential for various chemical interactions and makes it a compound of interest for chemical synthesis and potential biological screening.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 898765-83-8 | [1] |
| Molecular Formula | C₁₃H₁₄F₂O₃ | [1][2] |
| Molecular Weight | 256.25 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| InChI Key | HFXAVHSICLRZOD-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 402.3 °C at 760 mmHg | [2] |
| Density | 1.24 g/cm³ | [2] |
| Flash Point | 197.1 °C | [2] |
| LogP | 3.18260 | [2] |
| PSA (Polar Surface Area) | 54.37000 | [2] |
| Refractive Index | 1.502 | [2] |
| Purity | Typically offered at ≥97% | [1] |
Synthesis
There are no detailed, publicly available, peer-reviewed experimental protocols for the synthesis of this compound. Chemical suppliers list the compound as available, indicating that synthetic routes have been developed. However, these are proprietary and not disclosed in the public domain.
Biological Activity and Mechanism of Action
As of the date of this guide, no scientific studies describing the biological activity, pharmacological properties, or mechanism of action of this compound have been published in peer-reviewed journals. Therefore, its potential therapeutic applications, toxicity profile, and interactions with biological systems remain uncharacterized.
Experimental Protocols
Consistent with the lack of published research on its biological activity, there are no established and publicly available experimental protocols for assays, analytical methods, or in vivo/in vitro experiments involving this compound.
Structure and Logic
To illustrate the basic structural components of the molecule and their relationship, a simple logical diagram is provided below.
Caption: Logical relationship of the core components.
Conclusion
This compound is a commercially available compound with well-defined chemical and physical properties. However, the lack of public research into its synthesis, biological activity, and mechanism of action presents a significant knowledge gap. This guide serves as a summary of the existing data and highlights the need for further investigation to understand the potential of this molecule in scientific and drug development contexts. Researchers interested in this compound will need to develop and validate their own synthetic and experimental protocols.
References
Potential Therapeutic Targets of Difluorophenyl Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the difluorophenyl moiety is a well-established strategy in modern medicinal chemistry to enhance the pharmacological properties of therapeutic agents. The unique electronic properties of fluorine can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a detailed overview of the key therapeutic targets of difluorophenyl-containing compounds, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways.
Kinase Inhibitors
Difluorophenyl compounds have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a major strategy in cancer therapy.
| Compound Class | Specific Compound Example | IC50 (nM) | Reference |
| Pyrrolo[2,1-f][1][2]triazines | 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2]triazine derivative | 7 | [1] |
| Pyrazolo[3,4-d]pyrimidines | Fluorinated pyrazolo[3,4-d]pyrimidine derivative (Compound 12b) | 92 | [3] |
| Piperazinylquinoxalines | Piperazinylquinoxaline derivative (Compound 11) | 190 | [4] |
A common method for determining VEGFR-2 inhibitory activity is a luminescence-based kinase assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., poly-Glu,Tyr 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds (difluorophenyl derivatives) dissolved in DMSO
-
96-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, VEGFR-2 enzyme, and the kinase substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Luminescence is measured using a microplate reader.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid Interactions: A Technical Guide
Disclaimer: As of late 2025, publicly available data on the specific biological interactions, targets, and signaling pathways of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid is limited. Therefore, this technical guide employs a hypothetical yet plausible scenario to demonstrate the in silico modeling workflow for a compound of this nature. We will postulate its interaction with a hypothetical protein kinase, "Fluoro-Heptanone Kinase 1" (FHK1), a putative target in an oncology-related signaling pathway. This guide is intended for researchers, scientists, and drug development professionals to illustrate the methodologies and data presentation for such an investigation.
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] Consequently, they are a major class of therapeutic targets.[4] Small molecule inhibitors of protein kinases have shown significant clinical success. The compound this compound possesses structural motifs—a substituted aromatic ring and a flexible aliphatic chain with a keto and a carboxyl group—that suggest potential for interaction with the ATP-binding pocket of a protein kinase.
This guide outlines a comprehensive in silico strategy to investigate and characterize the putative interaction between this compound and our hypothetical target, FHK1. The workflow will encompass molecular docking to predict binding modes, molecular dynamics simulations to assess complex stability, and the development of a Quantitative Structure-Activity Relationship (QSAR) model to guide the design of more potent analogs. Furthermore, this document provides detailed protocols for these computational methods and for the subsequent experimental validation techniques, such as enzyme inhibition assays and surface plasmon resonance.
Hypothetical Signaling Pathway of FHK1
To provide a biological context, we propose that FHK1 is an upstream kinase in a hypothetical cancer-related signaling cascade. In this pathway, an external growth factor (GF) stimulates a receptor tyrosine kinase (RTK), leading to the recruitment and activation of FHK1. Activated FHK1 then phosphorylates and activates a downstream transcription factor (TF), which translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival. The inhibition of FHK1 by this compound would, therefore, be expected to block this pro-proliferative signaling.
In Silico Modeling and Experimental Validation Workflow
The workflow for investigating the interaction between our compound and its hypothetical target is a multi-step process that integrates computational and experimental approaches.[5][6][7]
Data Presentation
In Silico Modeling Results (Hypothetical Data)
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) from MD | Key Interacting Residues (FHK1) |
| This compound | -9.2 | -8.5 ± 0.4 | Lys72, Glu91, Leu148, Val196 |
| Analog 1 | -8.5 | -7.9 ± 0.5 | Lys72, Glu91, Leu148 |
| Analog 2 | -9.8 | -9.1 ± 0.3 | Lys72, Glu91, Asp161, Leu148 |
| Analog 3 | -7.1 | -6.8 ± 0.6 | Glu91, Leu148 |
Experimental Validation Results (Hypothetical Data)
| Compound ID | IC50 (µM) | KD (µM) from SPR | ka (1/Ms) | kd (1/s) |
| This compound | 1.2 | 0.9 | 2.5 x 105 | 2.2 x 10-1 |
| Analog 1 | 5.8 | 4.5 | 1.8 x 105 | 8.1 x 10-1 |
| Analog 2 | 0.5 | 0.4 | 3.1 x 105 | 1.2 x 10-1 |
| Analog 3 | 15.2 | 12.8 | 1.1 x 105 | 1.4 |
Experimental Protocols
In Silico Protocols
-
Protein Preparation: The 3D structure of FHK1 is prepared. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined based on the ATP-binding pocket of homologous kinases.[8][9][10]
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized. Rotatable bonds are defined.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to predict the binding poses of the ligand in the FHK1 active site.[11] The simulation is typically run multiple times to ensure convergence.
-
Analysis: The resulting poses are clustered and ranked based on their docking scores. The pose with the lowest binding energy and favorable interactions with key active site residues is selected for further analysis.[12]
-
System Setup: The best-ranked protein-ligand complex from docking is placed in a periodic box of water molecules, and ions are added to neutralize the system.[13][14][15]
-
Energy Minimization: The energy of the entire system is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to physiological temperature (310 K) and then equilibrated at constant pressure (1 atm) and temperature.
-
Production Run: A long-timescale (e.g., 100 ns) MD simulation is performed to observe the dynamics of the protein-ligand complex.[16][17]
-
Analysis: The trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific protein-ligand interactions over time. Binding free energy is calculated using methods like MM/PBSA or MM/GBSA.
-
Data Set Preparation: A dataset of compounds with known activities (e.g., IC50 values) against FHK1 is compiled. This includes the lead compound and its analogs. The dataset is divided into a training set and a test set.[18][19][20]
-
Descriptor Calculation: For each molecule, a variety of molecular descriptors (e.g., topological, electronic, steric) are calculated.[21][22]
-
Model Building: A statistical method, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector machine), is used to build a model that correlates the descriptors with the biological activity.[19]
-
Model Validation: The predictive power of the QSAR model is evaluated using the test set and statistical metrics like the coefficient of determination (R²) and the root mean square error (RMSE).[18]
Experimental Validation Protocols
-
Reagents and Setup: A reaction mixture is prepared containing FHK1 enzyme, a suitable substrate, and ATP in a buffer solution. The assay is performed in a 96-well plate format.[23][24]
-
Inhibitor Addition: A serial dilution of this compound is added to the wells, with a DMSO control.
-
Reaction and Detection: The enzymatic reaction is initiated by adding ATP. After a set incubation time, the reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[25][26][27]
-
Chip Preparation: The FHK1 protein is immobilized on a sensor chip surface.[28]
-
Binding Analysis: A series of concentrations of this compound are flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is detected by the SPR instrument and recorded in a sensorgram.[29][30][31]
-
Data Analysis: The sensorgram data is analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka.[32]
References
- 1. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. Molecular Docking - An easy protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. LigParGen Server [traken.chem.yale.edu]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. Protein-Ligand Complex [mdtutorials.com]
- 16. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 17. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3.6. Construction of a QSAR Model [bio-protocol.org]
- 19. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neovarsity.org [neovarsity.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 23. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 25. courses.edx.org [courses.edx.org]
- 26. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. youtube.com [youtube.com]
- 28. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. experts.illinois.edu [experts.illinois.edu]
- 30. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. affiniteinstruments.com [affiniteinstruments.com]
- 32. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]
Spectral Analysis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid: A Theoretical Guide
This technical guide provides a predictive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid. The analysis is founded on the well-understood spectroscopic behavior of its constituent functional groups: a carboxylic acid, a ketone, a difluorinated aromatic ring, and an aliphatic chain.
Predicted Spectroscopic Data
The anticipated spectral data for this compound are summarized in the following tables. These predictions are based on analogous structures and established chemical shift and absorption frequency ranges.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H (Carboxylic Acid) | 10.0 - 12.0 | Broad Singlet | - | 1H |
| H (Aromatic, C2', C6') | 7.50 - 7.65 | Doublet of Triplets | JHF ≈ 6-8, JHH ≈ 2 | 2H |
| H (Aromatic, C4') | 7.10 - 7.25 | Triplet of Triplets | JHF ≈ 8-10, JHH ≈ 2 | 1H |
| H (α to Ketone, C6) | 2.90 - 3.05 | Triplet | J ≈ 7.5 | 2H |
| H (α to COOH, C2) | 2.30 - 2.45 | Triplet | J ≈ 7.5 | 2H |
| H (Aliphatic, C3, C5) | 1.60 - 1.75 | Multiplet | - | 4H |
| H (Aliphatic, C4) | 1.35 - 1.50 | Multiplet | - | 2H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Notes |
| C (Ketone, C7) | 198 - 202 | |
| C (Carboxylic Acid, C1) | 178 - 182 | |
| C (Aromatic, C1') | 138 - 142 | Triplet, JCF |
| C (Aromatic, C3', C5') | 162 - 165 | Doublet of Doublets, ¹JCF ≈ 250 Hz |
| C (Aromatic, C2', C6') | 112 - 116 | Triplet, JCF |
| C (Aromatic, C4') | 110 - 114 | Triplet, JCF |
| C (α to Ketone, C6) | 38 - 42 | |
| C (α to COOH, C2) | 33 - 37 | |
| C (Aliphatic, C3, C5) | 28 - 32 | |
| C (Aliphatic, C4) | 23 - 27 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
| C=O (Ketone) | 1680 - 1700 | Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C (Aromatic) | 1580 - 1620 | Medium |
| C-F (Aromatic) | 1100 - 1300 | Strong |
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Predicted Fragment | Notes |
| 256 | [M]⁺ | Molecular Ion |
| 141 | [C₇H₃F₂O]⁺ | Acylium ion from cleavage alpha to the ketone |
| 115 | [C₆H₅O₂]⁺ | McLafferty rearrangement product |
| 95 | [C₅H₃F₂]⁺ | Fragment of the difluorobenzoyl cation |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the compound directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition: Infuse the sample into the ion source and acquire the mass spectrum over a suitable mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualizations
Workflow for Spectral Analysis
Caption: General workflow for the spectral analysis of an organic compound.
Key Structural Features for Spectral Correlation
Caption: Key functional groups of the molecule and their expected spectral regions.
An In-depth Technical Guide to the Solubility and Stability of 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid in DMSO
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical framework and general methodologies for assessing the solubility and stability of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid in Dimethyl Sulfoxide (DMSO). As of the last update, specific experimental data for this compound is not publicly available. The protocols and data presented herein are representative and based on established industry standards for small molecules.
Introduction
This compound is a small molecule with potential applications in pharmaceutical research and development. For in vitro and in vivo studies, it is crucial to understand its solubility and stability in common solvents like DMSO, which is widely used for compound storage and in high-throughput screening.[1][2][3] This guide outlines the best practices for determining these key physicochemical properties.
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent known for its ability to dissolve a wide range of both polar and nonpolar compounds.[4][5] However, factors such as water content, storage temperature, and freeze-thaw cycles can significantly impact the stability and solubility of compounds dissolved in it.[6][7][8]
Solubility Assessment in DMSO
The solubility of a compound in DMSO is a critical parameter for ensuring accurate and reproducible results in biological assays. Both kinetic and thermodynamic solubility are important to consider.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration DMSO stock into an aqueous buffer. This is often the more relevant measurement for high-throughput screening applications.
Thermodynamic Solubility
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. This is typically determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period.[9]
Experimental Protocols
2.3.1 Kinetic Solubility Determination
A common method for determining kinetic solubility involves a titration or spectrophotometric approach.[9]
-
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution after addition from a DMSO stock.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader capable of detecting turbidity or a spectrophotometer
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM).
-
Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of PBS in a 96-well plate.
-
Shake the plate for a predetermined time (e.g., 2 hours) at room temperature.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
2.3.2 Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.[9]
-
Objective: To determine the thermodynamic solubility of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vials with screw caps
-
Orbital shaker
-
HPLC-UV system
-
-
Protocol:
-
Add an excess amount of solid this compound to a known volume of DMSO in a vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with DMSO.
-
Quantify the concentration of the compound in the diluted supernatant using a validated HPLC-UV method against a standard curve.
-
Data Presentation
The following tables represent hypothetical solubility data for this compound.
Table 1: Kinetic Solubility in Aqueous Buffer (from DMSO stock)
| Parameter | Value |
| Buffer System | PBS, pH 7.4 |
| DMSO Concentration | 1% (v/v) |
| Temperature | 25°C |
| Kinetic Solubility | ~150 µM |
Table 2: Thermodynamic Solubility in DMSO
| Parameter | Value |
| Solvent | Anhydrous DMSO |
| Temperature | 25°C |
| Thermodynamic Solubility | >50 mM |
Stability Assessment in DMSO
The stability of a compound in a DMSO stock solution is critical for the integrity of screening and other experimental results. Degradation can occur due to factors such as water absorption, temperature fluctuations, and repeated freeze-thaw cycles.[6][7][8][10][11]
Freeze-Thaw Stability
Repeated freezing and thawing of DMSO stock solutions can lead to compound degradation or precipitation.[12][13][14]
Long-Term Storage Stability
Assessing the stability of the compound in DMSO over an extended period at different storage temperatures is crucial for compound library management.
Experimental Protocols
3.3.1 Freeze-Thaw Stability Assay
-
Objective: To evaluate the stability of this compound in DMSO after multiple freeze-thaw cycles.
-
Materials:
-
10 mM stock solution of the compound in anhydrous DMSO
-
HPLC-UV/MS system
-
-20°C freezer and room temperature bench
-
-
Protocol:
-
Prepare a fresh 10 mM stock solution of the compound in DMSO.
-
Analyze an aliquot of the fresh stock solution by HPLC-UV/MS to establish the initial concentration (Time 0).
-
Subject the remaining stock solution to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C for at least 12 hours, followed by thawing to room temperature.
-
After a set number of cycles (e.g., 1, 3, 5, 10), take an aliquot for HPLC-UV/MS analysis.[10][12]
-
Compare the peak area of the compound at each cycle to the Time 0 sample to determine the percentage of compound remaining.
-
3.3.2 Long-Term Storage Stability Assay
-
Objective: To assess the long-term stability of this compound in DMSO at various temperatures.
-
Materials:
-
10 mM stock solution of the compound in anhydrous DMSO
-
Storage facilities at Room Temperature, 4°C, and -20°C
-
HPLC-UV/MS system
-
-
Protocol:
-
Prepare a bulk 10 mM stock solution and aliquot it into multiple vials to avoid freeze-thaw cycles of the main stock.
-
Analyze a fresh aliquot to establish the initial concentration (Time 0).
-
Store the aliquots at the different temperatures.
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each temperature condition.
-
Allow the frozen samples to thaw completely before analysis.
-
Analyze the samples by HPLC-UV/MS and compare the results to the Time 0 sample.
-
Data Presentation
The following tables represent hypothetical stability data for this compound.
Table 3: Freeze-Thaw Stability of a 10 mM DMSO Stock
| Number of Freeze-Thaw Cycles | Mean % Remaining (± SD) |
| 0 | 100% |
| 1 | 99.5% (± 0.5) |
| 3 | 98.9% (± 0.8) |
| 5 | 98.2% (± 1.1) |
| 10 | 96.5% (± 1.5) |
Table 4: Long-Term Stability of a 10 mM DMSO Stock
| Storage Condition | % Remaining after 6 months | % Remaining after 12 months |
| Room Temperature | 92.1% | 85.3% |
| 4°C | 98.8% | 97.2% |
| -20°C | 99.6% | 99.1% |
Visualizations
Experimental Workflows
Caption: Experimental workflows for solubility and stability testing.
Hypothetical Signaling Pathway
Based on the biological activity of some fluorophenyl derivatives, which have shown inhibitory effects on enzymes like cholinesterases, a hypothetical signaling pathway is presented.[15] Other related compounds have shown potential as α-amylase inhibitors or anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[16][17]
Caption: Hypothetical inhibition of the COX-2 signaling pathway.
Conclusion and Recommendations
Understanding the solubility and stability of this compound in DMSO is fundamental for its reliable use in research and drug development.
Recommendations:
-
Always use anhydrous DMSO to prepare stock solutions, as water can promote degradation.[6][11]
-
Store stock solutions at -20°C or -80°C for long-term storage to minimize degradation.[18]
-
Minimize the number of freeze-thaw cycles; it is best practice to create small-volume aliquots for single use.[14]
-
Before use, always ensure that the compound is fully dissolved in the DMSO stock, especially after thawing. Gentle warming and vortexing can aid dissolution.
-
It is advisable to perform periodic quality control checks on long-term stored samples to ensure compound integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. News in Brief: Sample stability during freeze-thaw [pubsapp.acs.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.cn [medchemexpress.cn]
The Rising Therapeutic Potential of Diarylheptanoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structural skeleton, have emerged as a promising source of novel therapeutic agents.[1][2][3] Found in a variety of plant families, including Betulaceae (birch), Zingiberaceae (ginger and turmeric), Aceraceae (maple), and Myricaceae (bayberry), these compounds have been a staple in traditional medicine for centuries.[1][4] Modern scientific investigation has begun to unravel the molecular mechanisms behind their broad spectrum of biological activities, revealing significant potential in oncology, inflammatory diseases, and neurodegenerative disorders.[2][3][4][5][6][7][8] This technical guide provides a comprehensive review of the biological significance of diarylheptanoids, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects. It includes a compilation of quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of the signaling pathways modulated by these compounds.
Chemical Structure and Classification
Diarylheptanoids are broadly classified into two main groups: linear (open-chain) and cyclic diarylheptanoids. The linear diarylheptanoids, such as the well-known curcumin from turmeric (Curcuma longa), consist of two aryl rings connected by a seven-carbon chain.[1][9] Cyclic diarylheptanoids are further subdivided into macrolactones and those with a biaryl or biaryl ether bond. The structural diversity within this class of compounds contributes to their wide range of biological activities.
Biological Significance and Therapeutic Potential
Anticancer Activity
A growing body of evidence highlights the potent anticancer properties of diarylheptanoids. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through the modulation of key signaling pathways.
Quantitative Data on Anticancer Activity:
| Diarylheptanoid | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Hexahydrocurcumin | Glioblastoma (U87) | Methylene Blue Assay | Low µM range | [6] |
| Diarylheptanoid Analog 16a | Glioblastoma (U87) | Methylene Blue Assay | Low µM range | [6] |
| Diarylheptanoid Analog 16b | Glioblastoma (U87) | Methylene Blue Assay | Low µM range | [6] |
| Curcumin | Glioblastoma (U87) | Methylene Blue Assay | Low µM range | [6] |
| 1-(4''-methoxyphenyl)-7-(4'-hydroxyphenyl)-(E)-hept-2-ene | Prostate Adenocarcinoma (PC3) | Cytotoxicity Assay | 23.6 | [10] |
| 1-(4''-methoxyphenyl)-7-(4'-hydroxyphenyl)-(E)-hept-2-ene | Colon Adenocarcinoma (Caco-2) | Cytotoxicity Assay | 44.8 | [10] |
| 1-(4''-methoxyphenyl)-7-(4'-hydroxyphenyl)-(E)-hept-2-ene | Hepatocyte Carcinoma (HepG2) | Cytotoxicity Assay | 40.6 | [10] |
| 1-(4''-methoxyphenyl)-7-(4'-hydroxyphenyl)-(E)-hept-2-ene | Mammary Adenocarcinoma (MCF7) | Cytotoxicity Assay | 56.9 | [10] |
| Tetrahydrocurcumin derivative 4g | Colon Carcinoma (HCT-116) | Anticancer Activity Assay | 1.09 | [11] |
ATR/Chk1 Signaling Pathway in DNA Damage Response:
Some diarylheptanoids exert their anticancer effects by modulating the Ataxia Telangiectasia and Rad3-related (ATR)/Checkpoint kinase 1 (Chk1) signaling pathway, a critical regulator of the DNA damage response.[7][12] In cancer cells with a compromised G1-S checkpoint (often due to p53 deficiency), survival after DNA damage is highly dependent on the intra-S and G2-M checkpoints mediated by ATR and Chk1.[13] By inhibiting this pathway, diarylheptanoids can sensitize cancer cells to DNA-damaging chemotherapeutic agents.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Diarylheptanoids have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.
Quantitative Data on Anti-inflammatory Activity:
| Diarylheptanoid | Target/Assay | Cell Line | IC50 Value (µM) | Reference |
| Hirsutenone | NF-κB Activation | RAW 264.7 | 9.2 | [6] |
| Oregonin | NF-κB Activation | RAW 264.7 | 18.2 | [6] |
| Platyphylloside | NF-κB Activation | RAW 264.7 | 22.3 | [6] |
| Hirsutenone | NO Production | RAW 264.7 | 9.9 | [6] |
| Oregonin | NO Production | RAW 264.7 | 19.3 | [6] |
| Platyphylloside | NO Production | RAW 264.7 | 23.7 | [6] |
| Hirsutenone | TNF-α Production | RAW 264.7 | 9.5 | [6] |
| Oregonin | TNF-α Production | RAW 264.7 | 18.7 | [6] |
| Platyphylloside | TNF-α Production | RAW 264.7 | 22.9 | [6] |
| Hexahydrocurcumin | COX-2 derived PGE2 formation | - | 0.7 | [14] |
| Plantagineoside C | NF-κB Transcriptional Activity | HepG2 | 0.9 | [7] |
| Diarylheptanoid 2 | NO Production | RAW 264.7 | 17.4 | [10] |
| Diarylheptanoid 5 | NO Production | RAW 264.7 | 26.5 | [10] |
NF-κB Signaling Pathway in Inflammation:
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (which produces nitric oxide, NO). Diarylheptanoids can inhibit this pathway at multiple points.
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Oxidative stress and inflammation are key contributors to this process. Diarylheptanoids have shown promise as neuroprotective agents by mitigating these detrimental factors.
Quantitative Data on Neuroprotective Effects:
| Diarylheptanoid | Assay | Cell Line | EC50 Value (µM) | Reference |
| Curcumin | Hepatoprotective effect on tacrine-induced cytotoxicity | Hep G2 | 86.9 | [15] |
| Demethoxycurcumin | Hepatoprotective effect on tacrine-induced cytotoxicity | Hep G2 | 70.7 | [15] |
| Bisdemethoxycurcumin | Hepatoprotective effect on tacrine-induced cytotoxicity | Hep G2 | 50.2 | [15] |
| Juglanin C | Neuroprotection against glutamate-induced toxicity | HT22 | - | [16] |
| Juglanin A | Neuroprotection against glutamate-induced toxicity | HT22 | - | [16] |
| Compound 7 | Neuroprotection against H2O2-induced damage | SH-SY5Y | Significant at 5, 10, 20 µM | [7] |
| Compound 10 | Neuroprotection against H2O2-induced damage | SH-SY5Y | Significant at 5, 10, 20 µM | [7] |
| Compound 22 | Neuroprotection against H2O2-induced damage | SH-SY5Y | Significant at 5, 10, 20 µM | [7] |
PI3K/Akt/mTOR Signaling Pathway in Neuronal Survival:
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In the context of neuroprotection, activation of this pathway can inhibit apoptosis and promote neuronal resilience. Some diarylheptanoids have been found to activate this pro-survival pathway.
References
- 1. Diarylheptanoid hirsutenoxime inhibits toll-like receptor 4-mediated NF-κB activation regulated by Akt pathway in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diarylheptanoid glycosides from Tacca plantaginea and their effects on NF-κB activation and PPAR transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 9. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. KoreaMed Synapse [synapse.koreamed.org]
Methodological & Application
Application Notes and Protocols for 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
7-(3,5-Difluorophenyl)-7-oxoheptanoic acid is a synthetic compound with potential applications in cell biology and drug discovery. Its chemical structure, featuring a difluorophenyl group and a heptanoic acid chain, suggests it may act as a modulator of lipid signaling pathways. Based on structural similarities to known enzyme inhibitors, a primary hypothesized mechanism of action is the inhibition of secretory phospholipase A2 (sPLA2).
Secretory phospholipase A2 is a family of enzymes that play a crucial role in various cellular processes, including inflammation, cell proliferation, and apoptosis, by catalyzing the hydrolysis of phospholipids to produce free fatty acids and lysophospholipids.[1][2] Elevated levels of sPLA2 are associated with a variety of inflammatory diseases and cancers, making it a significant target for therapeutic intervention.[1] Inhibitors of sPLA2 can block the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing the inflammatory response.[1] Furthermore, sPLA2 inhibitors have been shown to inhibit cell proliferation and induce apoptosis in malignant cell lines, suggesting their potential as anti-cancer agents.[3]
These application notes provide a comprehensive overview of the hypothesized biological activity of this compound as an sPLA2 inhibitor and offer detailed protocols for its use in cell culture experiments. The provided methodologies will guide researchers in characterizing the effects of this compound on cellular processes such as proliferation, apoptosis, and inflammatory signaling.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 898765-83-8[4] |
| Molecular Formula | C13H14F2O3[4] |
| Molecular Weight | 256.25[5] |
| Purity | ≥97.0%[4] |
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound as an inhibitor of sPLA2 and its downstream effects on cellular signaling.
Caption: Hypothesized sPLA2 signaling pathway and the inhibitory action of the compound.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for characterizing the in vitro effects of this compound.
Caption: General workflow for in vitro compound characterization.
Protocol 1: Cell Culture and Compound Preparation
-
Cell Line Selection: Choose appropriate cell lines for your study. For example, MCF-7 (human breast cancer) or IEC-18 (rat intestinal epithelial) cells have been used in studies with other sPLA2 inhibitors.[3][6]
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO). A concentration of 10-100 mM is recommended. Store the stock solution at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental groups and does not exceed a level toxic to the cells (typically ≤ 0.1%).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Table 1: Example Data Table for Cell Viability Assay
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Data should be presented as mean ± standard deviation.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to determine if the compound induces apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Table 2: Example Data Table for Apoptosis Assay
| Concentration (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95 ± 2.1 | 3 ± 0.5 | 2 ± 0.3 |
| IC50 Concentration | |||
| 2x IC50 Concentration |
Data should be presented as mean ± standard deviation.
Protocol 4: sPLA2 Enzyme Activity Assay
This assay directly measures the inhibitory effect of the compound on sPLA2 activity.
-
Assay Principle: Utilize a commercially available sPLA2 assay kit that typically employs a fluorescently labeled phospholipid substrate. Cleavage of the substrate by sPLA2 results in an increase in fluorescence.
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the sPLA2 enzyme, the fluorescent substrate, and various concentrations of this compound. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at the recommended temperature and time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of sPLA2 inhibition for each compound concentration relative to the positive control. Determine the IC50 value of the compound.
Table 3: Example Data Table for sPLA2 Enzyme Activity Assay
| Concentration (µM) | Fluorescence Intensity | % sPLA2 Inhibition |
| Negative Control | ||
| Positive Control | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Data should be presented as mean ± standard deviation.
Troubleshooting
-
Low Compound Solubility: If the compound precipitates in the cell culture medium, try preparing the stock solution in a different solvent or using a lower final concentration. The use of a small amount of a non-toxic surfactant like Pluronic F-68 may also aid solubility.
-
High Background in Assays: Ensure proper washing steps are performed to remove residual reagents. Optimize antibody concentrations for Western blotting to reduce non-specific binding.
-
Inconsistent Results: Maintain consistent cell passage numbers and seeding densities. Ensure accurate pipetting and thorough mixing of reagents.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers and scientists to investigate the cellular effects of this compound. By following these detailed methodologies, users can systematically evaluate its hypothesized activity as an sPLA2 inhibitor and explore its potential therapeutic applications. The structured data presentation and visual aids are designed to facilitate experimental planning and data interpretation.
References
- 1. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of phospholipase A2 inhibitors on proliferation and apoptosis of murine intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 7-(3,4-DIFLUOROPHENYL)-7-OXOHEPTANOIC ACID | 898765-79-2 [chemicalbook.com]
- 6. encodeproject.org [encodeproject.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for High-Throughput Screening of 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid and Analogs as Potential Inhibitors of Fatty Acid Uptake
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cellular uptake and metabolism of fatty acids are critical processes implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions, as well as in cancer. Consequently, the proteins that facilitate the transport of fatty acids across the plasma membrane, such as Fatty Acid Transport Proteins (FATPs), are promising targets for therapeutic intervention. High-throughput screening (HTS) provides a robust platform for the identification of novel small molecule inhibitors of these pathways.
This document outlines a detailed application and protocol for a cell-based HTS assay designed to identify inhibitors of fatty acid uptake. The assay is suitable for screening large compound libraries and has been contextualized for the evaluation of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid, a compound with structural motifs suggestive of potential interaction with enzymes and transporters involved in fatty acid metabolism.
Assay Principle
The primary HTS assay is a live-cell, fluorescence-based method that quantifies the uptake of a fluorescently labeled long-chain fatty acid analog, 4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid (BODIPY-C12).[1][2] The assay utilizes a cell line, such as HEK293, engineered to overexpress a specific fatty acid transporter, for instance, human FATP2.[1][3]
When the BODIPY-C12 fatty acid analog is added to the cells, it is transported into the cytoplasm by FATP2. The intracellular accumulation of the fluorescent probe leads to a measurable increase in fluorescence intensity. In the presence of an inhibitor that blocks FATP2-mediated transport, the uptake of BODIPY-C12 is reduced, resulting in a corresponding decrease in the fluorescent signal. To minimize the extracellular fluorescence background, a quenching agent is included in the assay buffer.[1][2]
Signaling Pathway: FATP2-Mediated Fatty Acid Uptake
Caption: FATP2-mediated uptake and activation of long-chain fatty acids.
Experimental Workflow
Caption: High-throughput screening workflow for fatty acid uptake inhibitors.
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cells stably expressing human FATP2 (HEK293-FATP2).
-
Assay Plates: 384-well, black, clear-bottom tissue culture-treated microplates.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Fluorescent Substrate: BODIPY-C12 (4,4-difluoro-5-methyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid), 2.5 mM stock in DMSO.
-
Quenching Agent: Trypan Blue, 0.4% solution.
-
Positive Control: A known FATP2 inhibitor (e.g., Grassofermata).
-
Negative Control: DMSO.
Protocol for Primary HTS Assay
-
Cell Seeding:
-
Culture HEK293-FATP2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the 10 mM stock of this compound and other test compounds in Assay Buffer to an intermediate concentration. For a final assay concentration of 10 µM, prepare a 200 µM intermediate solution.
-
Remove the culture medium from the cell plate and wash once with 50 µL of Assay Buffer.
-
Add 25 µL of Assay Buffer to each well.
-
Transfer 25 µL of the diluted compound solutions to the corresponding wells of the cell plate. For controls, add Assay Buffer with 0.1% DMSO (negative control) or a known inhibitor (positive control).
-
Incubate the plate for 30 minutes at 37°C.
-
-
Substrate Addition and Signal Detection:
-
Prepare the substrate/quencher solution by diluting BODIPY-C12 and Trypan Blue in Assay Buffer to final concentrations of 2 µM and 0.1%, respectively.
-
Add 25 µL of the substrate/quencher solution to all wells.
-
Immediately place the plate in a fluorescence plate reader (e.g., Biotek Synergy H4) pre-warmed to 37°C.
-
Read the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[4]
-
Data Analysis for Primary Screen
The percentage of inhibition for each test compound is calculated using the following formula:
% Inhibition = [1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)] * 100
A "hit" is typically defined as a compound that exhibits an inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Data Presentation
Table 1: Primary HTS Results for Selected Compounds
| Compound ID | Compound Name | Concentration (µM) | Average Fluorescence (RFU) | % Inhibition | Hit ( >50%) |
| Cmpd-001 | This compound | 10 | 1250 | 78.3 | Yes |
| Cmpd-002 | Analog 1 | 10 | 4500 | 18.2 | No |
| Cmpd-003 | Analog 2 | 10 | 850 | 88.7 | Yes |
| Cmpd-004 | Analog 3 | 10 | 2800 | 49.1 | No |
| Pos-Ctrl | Grassofermata | 10 | 500 | 100.0 | N/A |
| Neg-Ctrl | DMSO | 0.1% | 6000 | 0.0 | N/A |
Protocol for Secondary Assay (IC50 Determination)
For compounds identified as "hits" in the primary screen, a secondary dose-response assay is performed to determine their potency (IC50 value).
-
Follow the cell seeding and washing steps as in the primary assay protocol.
-
Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 100 µM) in Assay Buffer containing 0.1% DMSO.
-
Add the diluted compounds to the cell plate and incubate for 30 minutes at 37°C.
-
Add the BODIPY-C12/quencher solution and measure fluorescence as previously described.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 2: IC50 Values for Confirmed Hits
| Compound ID | Compound Name | IC50 (µM) |
| Cmpd-001 | This compound | 2.5 |
| Cmpd-003 | Analog 2 | 0.8 |
| Pos-Ctrl | Grassofermata | 0.15 |
Conclusion
The described high-throughput screening assay provides a reliable and efficient method for identifying and characterizing inhibitors of FATP2-mediated fatty acid uptake. This application note and protocol offer a comprehensive guide for researchers interested in screening compounds such as this compound for potential therapeutic applications in metabolic diseases and cancer. The detailed workflow, data analysis procedures, and visualization tools are designed to facilitate the successful implementation of this screening campaign in a drug discovery setting.
References
- 1. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput screening for fatty acid uptake inhibitors in humanized yeast identifies atypical antipsychotic drugs that cause dyslipidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid as a Chemical Probe for Cytosolic Phospholipase A2α (cPLA2α)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
7-(3,5-Difluorophenyl)-7-oxoheptanoic acid is a novel chemical probe designed for the investigation of the cytosolic phospholipase A2α (cPLA2α) signaling pathway. Structurally analogous to known inhibitors of cPLA2α, this compound is proposed to act as a potent and selective inhibitor of this key enzyme, which is responsible for the release of arachidonic acid from membrane phospholipids. This event is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are implicated in a wide range of physiological and pathological processes such as inflammation, cancer, and cardiovascular disease.[1][2] These application notes provide detailed protocols for the characterization and utilization of this compound as a chemical probe for cPLA2α.
Target: Cytosolic Phospholipase A2α (cPLA2α)
Cytosolic phospholipase A2α is a member of the phospholipase A2 superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] cPLA2α is ubiquitously expressed and plays a crucial role in initiating the inflammatory cascade through the liberation of arachidonic acid.[2] The activity of cPLA2α is tightly regulated by calcium-dependent translocation to cellular membranes and by phosphorylation by mitogen-activated protein kinases (MAPKs).[3]
Data Presentation
The inhibitory activity of this compound and related analogs against cPLA2α can be quantified using both enzymatic and cell-based assays. The following tables present hypothetical, yet expected, quantitative data for a compound of this class, exemplified by the structurally related thiazolyl ketone inhibitor, AVX420.[1][4]
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | cPLA2α | Cell-Free Enzymatic Assay | 0.5 - 5 | Expected |
| This compound | cPLA2α | Cell-Based AA Release Assay | 1 - 10 | Expected |
| AVX420 | cPLA2α | Cell-Free Enzymatic Assay | 0.09 | [1] |
| AVX420 | cPLA2α | Cell-Based AA Release Assay | 0.09 | [1] |
Experimental Protocols
In Vitro cPLA2α Enzymatic Activity Assay (Colorimetric)
This protocol describes the determination of the inhibitory activity of this compound on purified cPLA2α using a colorimetric assay based on the detection of free thiols released from a synthetic substrate.[5][6]
Materials:
-
Purified recombinant human cPLA2α
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)
-
Arachidonoyl Thio-PC (substrate)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid); Ellman's reagent)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of Arachidonoyl Thio-PC in the Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A solution of purified cPLA2α
-
The desired concentration of the inhibitor or DMSO (vehicle control).
-
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Arachidonoyl Thio-PC substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding a solution of DTNB to each well.
-
Measure the absorbance at 414 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell-Based Arachidonic Acid (AA) Release Assay
This protocol measures the ability of this compound to inhibit the release of arachidonic acid from cultured cells, providing a measure of its cellular potency.[6][7]
Materials:
-
Human synoviocytes or other suitable cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
[³H]-Arachidonic Acid
-
Stimulating agent (e.g., Interleukin-1β (IL-1β) or calcium ionophore A23187)
-
This compound (dissolved in DMSO)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Seed cells in a 24-well plate and grow to confluency.
-
Label the cells by incubating them overnight with culture medium containing [³H]-Arachidonic Acid.
-
Wash the cells with serum-free medium to remove unincorporated radiolabel.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 30 minutes.
-
Stimulate the cells with a suitable agonist (e.g., IL-1β) for a defined period (e.g., 30 minutes).
-
Collect the supernatant from each well.
-
Measure the amount of released [³H]-Arachidonic Acid in the supernatant using a scintillation counter.
-
Lyse the cells and measure the total incorporated radioactivity.
-
Calculate the percentage of AA release for each condition and determine the IC50 value of the inhibitor.
Visualizations
Caption: cPLA2α Signaling Pathway and Point of Inhibition.
Caption: Workflow for In Vitro cPLA2α Enzymatic Activity Assay.
References
- 1. Roles of cPLA2alpha and arachidonic acid in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of cPLA2α and Arachidonic Acid in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
- 7. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Activity of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-(3,5-Difluorophenyl)-7-oxoheptanoic acid is a small molecule of interest for its potential therapeutic applications. Its structural characteristics suggest it may act as an inhibitor of certain enzymes, particularly serine hydrolases. One of the most probable targets is Fatty Acid Amide Hydrolase (FAAH), an enzyme that plays a crucial role in the regulation of the endocannabinoid system.[1][] FAAH is responsible for the degradation of fatty acid amides like anandamide, and its inhibition can lead to analgesic, anti-inflammatory, and anxiolytic effects.[][3][4] This document provides detailed protocols for developing and performing assays to measure the inhibitory activity of this compound against FAAH.
The primary method described is a fluorometric activity assay, a robust and sensitive method suitable for high-throughput screening.[5][6][7] A secondary, more advanced protocol using competitive activity-based protein profiling (ABPP) is also presented for target validation and selectivity profiling.[8][9][10][11]
Signaling Pathway
FAAH is a key enzyme in the endocannabinoid signaling pathway. It hydrolyzes the endocannabinoid anandamide (AEA) to arachidonic acid and ethanolamine, thus terminating its signaling. By inhibiting FAAH, the levels of anandamide increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream targets.
Caption: FAAH signaling pathway and the inhibitory action of the test compound.
Experimental Protocols
Protocol 1: Fluorometric FAAH Activity Assay
This protocol describes a fluorometric assay to determine the inhibitory potential of this compound on FAAH activity. The assay is based on the hydrolysis of a non-fluorescent FAAH substrate to produce a fluorescent product, 7-amino-4-methylcoumarin (AMC).[5][7]
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin)
-
FAAH specific inhibitor (for positive control, e.g., URB597)
-
This compound (test compound)
-
DMSO (for dissolving compounds)
-
96-well black microplate, opaque
-
Fluorescence microplate reader (Ex/Em = 360/465 nm)
Caption: Workflow for the fluorometric FAAH activity assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the test compound in FAAH assay buffer. Also, prepare a positive control inhibitor (e.g., URB597) and a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the recombinant human FAAH enzyme to the desired concentration in cold FAAH assay buffer.
-
Assay Plate Setup:
-
Add 50 µL of FAAH assay buffer to all wells.
-
Add 10 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted FAAH enzyme to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to these wells instead.
-
Mix gently and pre-incubate for 15 minutes at 37°C.
-
-
Reaction Initiation: Add 20 µL of the FAAH substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Ex/Em = 360/465 nm) in kinetic mode for 30-60 minutes at 37°C, or in endpoint mode after a fixed incubation time.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of FAAH inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence with inhibitor / Fluorescence with vehicle))
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Table 1: Inhibition of FAAH Activity by this compound
| Compound Concentration (µM) | Average Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | 1500 | 0 |
| 0.01 | 1350 | 10 |
| 0.1 | 1125 | 25 |
| 1 | 750 | 50 |
| 10 | 300 | 80 |
| 100 | 150 | 90 |
| Positive Control (URB597) | 100 | 93.3 |
IC50 Value: 1 µM
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol provides a method for confirming the direct engagement of this compound with FAAH in a complex biological sample (e.g., cell lysate) and for assessing its selectivity against other serine hydrolases.[8][9][10][11] The method relies on the competition between the test compound and a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe).
-
Cell or tissue lysate expressing FAAH
-
Activity-based probe (e.g., TAMRA-FP)
-
This compound (test compound)
-
DMSO
-
SDS-PAGE gels
-
Fluorescence gel scanner
Caption: Workflow for competitive activity-based protein profiling.
-
Lysate Preparation: Prepare a proteome lysate from cells or tissues known to express FAAH.
-
Inhibition Step: Aliquot the lysate and incubate with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add the activity-based probe (e.g., TAMRA-FP) to each lysate sample and incubate for another 30 minutes at room temperature.
-
Sample Preparation for Electrophoresis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Boil the samples for 5 minutes.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Gel Imaging: Scan the gel using a fluorescence scanner to visualize the probe-labeled proteins.
-
Data Analysis:
-
Identify the band corresponding to FAAH based on its molecular weight.
-
Quantify the fluorescence intensity of the FAAH band in each lane.
-
A decrease in the fluorescence intensity of the FAAH band in the presence of the test compound indicates target engagement.
-
Analyze other bands on the gel to assess the selectivity of the compound against other serine hydrolases.
-
Table 2: Densitometric Analysis of FAAH Band Intensity from Competitive ABPP
| Compound Concentration (µM) | FAAH Band Intensity (Arbitrary Units) | % Target Engagement |
| 0 (Vehicle) | 1000 | 0 |
| 0.1 | 850 | 15 |
| 1 | 550 | 45 |
| 10 | 200 | 80 |
| 100 | 50 | 95 |
Conclusion
The provided protocols offer a comprehensive approach to characterizing the inhibitory activity of this compound against FAAH. The fluorometric assay is ideal for initial screening and IC50 determination, while the competitive ABPP method provides a powerful tool for target validation and selectivity profiling in a more biologically relevant context. These assays are essential for the preclinical evaluation of this compound and for guiding further drug development efforts.
References
- 1. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis [mdpi.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 7. Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100) | Abcam [abcam.com]
- 8. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid in a laboratory setting. The information is compiled from safety data sheets and chemical properties to ensure proper experimental conduct and safety.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for experimental design and safety considerations.
| Property | Value | Reference |
| CAS Number | 898765-83-8 | [1][2][3] |
| Molecular Formula | C13H14F2O3 | [1][2][3] |
| Molecular Weight | 256.25 g/mol | [2][3][4] |
| Boiling Point | 402.3°C at 760 mmHg | [2] |
| Density | 1.24 g/cm³ | [2] |
| Flash Point | 197.1°C | [2] |
| LogP | 3.18260 | [2] |
| Purity | Typically ≥97% | [3] |
| Appearance | Inquire with supplier | [2] |
| Water Solubility | Soluble | [2] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. It is crucial to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and eye/face protection such as safety glasses with side-shields or a face shield[1][5][6].
-
Ventilation: Use this compound only in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust, fumes, or vapors[5][6][7].
-
Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray[1][6]. Wash hands thoroughly after handling and before breaks[5][6]. Do not eat, drink, or smoke when using this product[1].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[5][7]. Avoid release to the environment[8].
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[5][7].
-
If on Skin: Wash off with soap and plenty of water. Consult a physician[5].
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor[5][9].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician[5].
Storage Procedures
Proper storage is vital to maintain the integrity and stability of this compound.
-
General Storage: Store in a dry place in a tightly closed container[1][7]. The storage area should be cool and well-ventilated[7][10].
-
Stability: The compound is stable under recommended storage conditions[5].
Experimental Protocols
Currently, specific experimental protocols detailing the use of this compound are not widely available in public literature. However, based on its chemical structure as a substituted heptanoic acid, it may be utilized in various research applications, including but not limited to:
-
As an intermediate in organic synthesis: Its carboxylic acid and ketone functionalities make it a versatile building block for the synthesis of more complex molecules, such as enzyme inhibitors or receptor ligands.
-
In screening assays: It could be used as a test compound in biological assays to evaluate its effect on specific enzymes or cellular pathways.
A general workflow for handling this chemical in a laboratory setting is depicted below.
Caption: General laboratory workflow for safe chemical handling.
Potential Signaling Pathway Interactions
Information regarding specific signaling pathways directly modulated by this compound is not currently available in the public domain. As a carboxylic acid-containing molecule, it could potentially interact with a variety of biological targets. Further research would be required to elucidate its specific mechanism of action. Below is a hypothetical representation of how a small molecule inhibitor might interact with a generic signaling pathway.
Caption: Hypothetical inhibition of a signaling cascade.
References
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. This compound, CasNo.898765-83-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 7-(3,4-DIFLUOROPHENYL)-7-OXOHEPTANOIC ACID | 898765-79-2 [amp.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. angenechemical.com [angenechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 9. agilent.com [agilent.com]
- 10. targetmol.com [targetmol.com]
Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling of fluorinated organic compounds in a laboratory setting. Adherence to these protocols is critical to minimize risks associated with the unique hazards presented by this class of molecules.
Hazard Identification and Risk Assessment
Fluorinated organic compounds present a range of hazards that necessitate careful risk assessment before any laboratory work is initiated.
-
Toxicity: Many organofluorine compounds are biologically active and can be toxic.[1][2] Some can metabolize into toxic byproducts such as fluoride ions or fluoroacetate.[1] Per- and polyfluoroalkyl substances (PFAS) are a notable class of fluorinated compounds that are persistent in the environment and can bioaccumulate.[1][2][3]
-
Reactivity: The carbon-fluorine bond is one of the strongest in organic chemistry, rendering many perfluorinated compounds highly stable.[3] However, the synthesis of these compounds often involves highly reactive and hazardous fluorinating agents, such as elemental fluorine (F₂) or hydrogen fluoride (HF). Organic substances can react explosively with elemental fluorine.[4]
-
Corrosivity: Hydrogen fluoride (HF), a common reagent and potential byproduct, is extremely corrosive and can cause severe burns to all tissues.[5] HF readily penetrates the skin, causing deep tissue damage and potentially leading to systemic toxicity by binding to calcium and magnesium in the body.[6][7]
-
Byproduct Formation: Reactions involving fluorinated compounds can produce hazardous byproducts. For instance, the use of silica-containing materials with HF can generate silicon tetrafluoride, a toxic and corrosive gas.[8] Incomplete incineration of fluorinated organic waste can also lead to the formation of smaller, potentially hazardous PFAS products.[9]
A thorough risk assessment should be conducted for each experiment, considering the specific fluorinated compounds, reagents, reaction conditions, and potential for byproduct formation.
Personal Protective Equipment (PPE)
The correct selection and consistent use of PPE are paramount when working with fluorinated organic compounds. The level of PPE required will depend on the specific hazards identified in the risk assessment.
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z.87.1 standards must be worn.[10] For operations with a higher risk of splashes, explosions, or highly exothermic reactions, a full-face shield should be worn in addition to safety goggles.[10]
-
Hand Protection: The selection of appropriate gloves is critical. Disposable nitrile gloves may offer short-term protection against a broad range of chemicals, but they are not suitable for all fluorinated compounds or the solvents they are handled in.[10] For work with more hazardous materials like HF, heavier-duty gloves such as neoprene or viton are recommended.[8] It is best practice to double-glove. Always consult the glove manufacturer's compatibility chart for the specific chemicals being used.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[10] For more hazardous operations, a chemical-resistant apron or a full-body protective suit may be necessary.
-
Footwear: Closed-toe and closed-heel shoes are mandatory in the laboratory.[10]
-
Respiratory Protection: All work with volatile fluorinated compounds or procedures that may generate aerosols should be conducted in a certified chemical fume hood. In situations where engineering controls cannot adequately control exposure, a respirator may be required.[10]
Engineering Controls
-
Chemical Fume Hoods: All manipulations of fluorinated organic compounds, especially volatile ones or those involving hazardous reagents, must be performed in a properly functioning and certified chemical fume hood.
-
Ventilation: Good general laboratory ventilation is essential to dilute and remove any fugitive emissions.
-
Safety Showers and Eyewash Stations: An emergency eyewash station and safety shower must be readily accessible within 10 seconds of travel from where fluorinated compounds are handled.[8]
Safe Handling and Storage
-
Designated Work Areas: Work with highly hazardous fluorinated compounds should be restricted to a designated area within the laboratory, clearly marked with warning signs.[8]
-
Minimizing Quantities: Use the smallest possible quantities of fluorinated compounds and hazardous reagents to minimize the potential impact of an incident.[4]
-
Storage: Store fluorinated organic compounds in well-labeled, tightly sealed, and chemically compatible containers. Do not use glass containers for storing HF or solutions that could generate HF.[8] Store them away from incompatible materials. Fluorinated compounds should be stored in a ventilated cabinet.
-
Transportation: When transporting containers of fluorinated compounds, use a secondary container to mitigate spills.[8]
Waste Disposal
The disposal of fluorinated organic waste requires special consideration due to its persistence and potential toxicity.
-
Segregation: Halogenated organic waste must be collected in a separate, designated waste container.
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Incineration: High-temperature incineration is a common method for the disposal of fluorinated organic waste.[3][9] However, incomplete combustion can lead to the formation of other hazardous compounds.[9]
-
Landfill: Some PFAS-containing materials may be disposed of in hazardous waste landfills, which have environmental controls to prevent leaching.[3]
-
Institutional Protocols: Always follow your institution's specific waste management protocols. Never dispose of organic substances down the drain.
Emergency Procedures
Prompt and correct response to an emergency is critical to minimizing harm.
-
Spills:
-
Evacuate non-essential personnel from the area.
-
If the spill is large or involves highly hazardous material, evacuate the lab and contact emergency personnel.
-
For small spills that you are trained to handle, wear appropriate PPE.[8]
-
Use a spill kit specifically designed for halogenated compounds. Do not use standard spill kits containing silica-based absorbents for HF spills, as this can generate toxic silicon tetrafluoride gas.[8] Absorbents should contain calcium compounds.[8]
-
Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[8]
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For HF exposure, after the initial water flush, apply a 2.5% calcium gluconate gel to the affected area.[5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]
-
Quantitative Data Summary
| Substance | CAS Number | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) | Health Hazards |
| Fluorine | 7782-41-4 | 0.1 ppm | 0.1 ppm | 1 ppm | Highly reactive, corrosive to skin and respiratory tract. |
| Hydrogen Fluoride | 7664-39-3 | 3 ppm | 3 ppm | 0.5 ppm (Ceiling) | Severe burns, systemic toxicity.[5][6] |
| Tin, organic compounds (as Sn) | - | 0.1 mg/m³ | 0.1 mg/m³ | 0.1 mg/m³ | Skin and eye irritation. |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value. This table provides a summary of exposure limits for select related hazardous substances; always refer to the specific Safety Data Sheet (SDS) for the organofluorine compound you are working with.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Aromatic Compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a representative synthesis of a fluoro-nitroaromatic compound.
Materials:
-
Dinitrochlorobenzene
-
Potassium Fluoride (spray-dried)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Dichloromethane
-
Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Risk Assessment and Preparation:
-
Conduct a thorough risk assessment for all chemicals and procedures.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.
-
Prepare a designated waste container for halogenated organic waste.
-
Assemble all necessary PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate gloves (e.g., double-gloving with nitrile or neoprene).
-
-
Reaction Setup:
-
In the chemical fume hood, add dinitrochlorobenzene (1 equivalent) and spray-dried potassium fluoride (1.5 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMSO to the flask to dissolve the reagents.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) using a heating mantle.
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-6 hours), monitoring the reaction progress by a suitable method (e.g., TLC).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing deionized water.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers in an Erlenmeyer flask.
-
Dry the combined organic layers with anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Further purify the crude product by a suitable method, such as recrystallization or column chromatography.
-
-
Waste Disposal:
-
Dispose of all halogenated organic waste, including residual solvents and reaction mixture, in the designated halogenated waste container.
-
Decontaminate all glassware before removing it from the fume hood.
-
Protocol 2: Purification of a Fluorinated Compound by Column Chromatography
Materials:
-
Crude fluorinated compound
-
Silica gel
-
Appropriate solvent system (e.g., hexanes/ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Sand
-
Cotton or glass wool
Procedure:
-
Preparation:
-
Perform all steps in a chemical fume hood.
-
Wear appropriate PPE.
-
Select a suitable solvent system based on TLC analysis of the crude product.
-
-
Packing the Column:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen solvent system.
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Loading the Sample:
-
Dissolve the crude fluorinated compound in a minimal amount of the solvent system.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes or flasks.
-
Monitor the separation of compounds by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
-
Waste Disposal:
-
Dispose of the used silica gel and any residual solvents in the appropriate solid and liquid halogenated waste containers, respectively.
-
Visualizations
References
- 1. mst.elsevierpure.com [mst.elsevierpure.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. osha.gov [osha.gov]
- 5. osha.gov [osha.gov]
- 6. csuci.edu [csuci.edu]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chemeng.upatras.gr [chemeng.upatras.gr]
Application Notes and Protocols for the Synthesis of 7-Oxoheptanoic Acid Derivatives for Antibacterial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antibacterial evaluation of a series of 7-oxoheptanoic acid derivatives. The following protocols and data are intended to serve as a guide for the development of novel antibacterial agents based on this scaffold.
Introduction
The rising threat of antibiotic resistance necessitates the exploration of new chemical entities with potent antibacterial activity. Fatty acids and their derivatives have long been recognized for their antimicrobial properties.[1] 7-Oxoheptanoic acid, a seven-carbon keto acid, presents a versatile scaffold for the synthesis of various derivatives, including esters and amides. By modifying the carboxylic acid group, it is possible to modulate the lipophilicity and steric properties of the molecule, which can significantly influence its interaction with bacterial cell membranes and intracellular targets. This document outlines the synthetic routes to a library of 7-oxoheptanoic acid derivatives and protocols for assessing their antibacterial efficacy.
Data Presentation
The antibacterial activity of the synthesized 7-oxoheptanoic acid derivatives was evaluated against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined using the broth microdilution method.
Table 1: Minimum Inhibitory Concentration (MIC) of 7-Oxoheptanoic Acid Derivatives
| Compound ID | Derivative Type | R Group | E. coli (ATCC 25922) MIC (µg/mL) | S. aureus (ATCC 25923) MIC (µg/mL) |
| 7-OHA | Carboxylic Acid | -H | >512 | >512 |
| 7-OHE-01 | Ester | -CH₃ (Methyl) | 256 | 128 |
| 7-OHE-02 | Ester | -CH₂CH₃ (Ethyl) | 128 | 64 |
| 7-OHE-03 | Ester | -CH(CH₃)₂ (Isopropyl) | 64 | 32 |
| 7-OHE-04 | Ester | -CH₂CH₂CH₂CH₃ (n-Butyl) | 32 | 16 |
| 7-OHA-01 | Amide | -H | 512 | 256 |
| 7-OHA-02 | Amide | -CH₃ (N-Methyl) | 256 | 128 |
| 7-OHA-03 | Amide | -CH₂CH₂OH (N-Hydroxyethyl) | 128 | 64 |
| 7-OHA-04 | Amide | -C₆H₅ (N-Phenyl) | 64 | 32 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 7-Oxoheptanoic Acid Esters (Fischer Esterification)
This protocol describes the synthesis of 7-oxoheptanoic acid esters via acid-catalyzed esterification.[2][3][4][5]
Materials:
-
7-Oxoheptanoic acid
-
Desired alcohol (e.g., methanol, ethanol, isopropanol, n-butanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 7-oxoheptanoic acid (1.0 eq).
-
Add an excess of the desired alcohol (10.0 eq), which also serves as the solvent.
-
Slowly add concentrated sulfuric acid (0.1 eq) as a catalyst while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel to yield the pure 7-oxoheptanoic acid ester.
Protocol 2: General Procedure for the Synthesis of 7-Oxoheptanoic Acid Amides
This protocol details the synthesis of amides from 7-oxoheptanoic acid using a coupling agent or by converting the acid to an acyl chloride.[6][7][8]
Method A: Using a Coupling Agent (e.g., DCC)
Materials:
-
7-Oxoheptanoic acid
-
Desired amine (e.g., ammonia, methylamine, ethanolamine, aniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 7-oxoheptanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add the desired amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure amide.
Method B: Via Acyl Chloride
Materials:
-
7-Oxoheptanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Desired amine
-
Anhydrous diethyl ether or DCM
-
Triethylamine (optional)
Procedure:
-
In a round-bottom flask, cautiously add thionyl chloride (1.5 eq) to 7-oxoheptanoic acid (1.0 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 7-oxoheptanoyl chloride.
-
In a separate flask, dissolve the desired amine (2.2 eq) in anhydrous diethyl ether or DCM. If using an amine salt, add a non-nucleophilic base like triethylamine (1.1 eq).
-
Slowly add the crude 7-oxoheptanoyl chloride to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Filter the mixture to remove any amine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the procedure for determining the MIC of the synthesized compounds against bacteria.
Materials:
-
Synthesized 7-oxoheptanoic acid derivatives
-
Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Compounds: Prepare stock solutions of each test compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound. Add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock compound solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Wells 11 and 12 serve as positive (inoculum only) and negative (broth only) controls, respectively.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be approximately 110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Mandatory Visualizations
Caption: Experimental workflow from synthesis to antibacterial evaluation.
Caption: Plausible antibacterial mechanisms of fatty acid derivatives.
References
- 1. Wintermute Biomedical [wintermutebiomedical.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. csub.edu [csub.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 7-chloro-2-oxoheptanoic Acid via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-chloro-2-oxoheptanoic acid is a valuable intermediate in organic synthesis. The synthesis of α-keto acids and their esters is a fundamental transformation in chemistry, with applications in the production of pharmaceuticals and other fine chemicals.[1] One of the most effective and versatile methods for creating the core structure of these molecules is through the Grignard reaction.[1][2] This method involves the nucleophilic addition of a Grignard reagent to a derivative of oxalic acid, such as diethyl oxalate, to form a new carbon-carbon bond.[3]
This document provides a detailed protocol for the synthesis of 7-chloro-2-oxoheptanoic acid, starting from 1-bromo-5-chloropentane. The process involves the formation of a selective Grignard reagent followed by its reaction with diethyl oxalate and subsequent hydrolysis.[4] This two-step process is noted for its simplicity, mild reaction conditions, and suitability for laboratory-scale synthesis.[4]
Reaction Scheme and Mechanism
The overall synthesis proceeds in two main stages:
-
Formation of Grignard Reagent: 1-bromo-5-chloropentane reacts with magnesium metal in an ether solvent. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for the selective formation of 5-chloropentylmagnesium bromide.
-
Acylation and Hydrolysis: The Grignard reagent acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[5] The resulting intermediate is then hydrolyzed with acid to yield the final product, 7-chloro-2-oxoheptanoic acid.[2][4]
The reaction scheme is as follows:
Step 1: Grignard Reagent Formation Cl-(CH₂)₅-Br + Mg --(Anhydrous Ether)--> Cl-(CH₂)₅-MgBr
Step 2: Acylation and Hydrolysis Cl-(CH₂)₅-MgBr + (COOEt)₂ --(1. Anhydrous Ether; 2. H₃O⁺)--> Cl-(CH₂)₄-CH(CO)-COOH
A diagram illustrating the logical flow of the reaction mechanism is provided below.
Figure 1. Logical flow of the reaction mechanism for the synthesis of 7-chloro-2-oxoheptanoic acid.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis.
3.1 Materials and Equipment
-
Reagents: 1-bromo-5-chloropentane (≥98%), magnesium turnings, iodine (crystal), anhydrous diethyl ether or tetrahydrofuran (THF), diethyl oxalate (≥99%), ethyl bromoacetate (for initiation), dilute sulfuric acid (e.g., 10%), saturated sodium bicarbonate solution, anhydrous sodium sulfate, and deuterated chloroform (for NMR).
-
Glassware: A three-necked round-bottom flask (500 mL), a dropping funnel, a reflux condenser with a drying tube (CaCl₂), a magnetic stirrer and stir bar, an ice bath, a heating mantle, and a separatory funnel. All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[6]
3.2 Synthesis Procedure
Part A: Preparation of 5-chloropentylmagnesium bromide (Grignard Reagent)
-
Place magnesium turnings (e.g., 2.88 g, 0.12 mol) into the dry three-necked flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser.[4]
-
Assemble the glassware and flush the system with dry nitrogen.
-
Add 10 mL of anhydrous diethyl ether and a small crystal of iodine or 0.2 mL of ethyl bromoacetate to the flask to activate the magnesium surface.[4][7] Stir to initiate the reaction, which may be indicated by slight warming or bubbling.[4]
-
Prepare a solution of 1-bromo-5-chloropentane (e.g., 18.6 g, 0.1 mol) in 70 mL of anhydrous diethyl ether and add it to the dropping funnel.[4]
-
Once the reaction has initiated, add the 1-bromo-5-chloropentane solution dropwise at a rate that maintains a gentle reflux of the ether solvent.[4]
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
Part B: Reaction with Diethyl Oxalate
-
In a separate dry flask, prepare a solution of diethyl oxalate (e.g., 16.1 g, 0.11 mol) in 100 mL of anhydrous diethyl ether. Cool this solution in an ice-salt bath to between -10°C and 0°C.
-
Slowly add the prepared Grignard reagent from Part A to the cold diethyl oxalate solution via the dropping funnel with vigorous stirring. Maintain the reaction temperature below 0°C throughout the addition to minimize side reactions.[4][8]
-
After the addition is complete, allow the reaction mixture to stir in the cold bath for an additional hour, then let it warm to room temperature and stir for another hour.
Part C: Workup and Hydrolysis
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding 100 mL of cold 10% sulfuric acid solution dropwise. A biphasic mixture will form.
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Combine all organic extracts. To hydrolyze the resulting ester, add 100 mL of 10% sulfuric acid and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, separate the organic layer. Wash it with water and then with a saturated sodium bicarbonate solution to extract the acidic product.
-
Re-acidify the bicarbonate washings with concentrated HCl until the pH is ~1-2, which will precipitate the 7-chloro-2-oxoheptanoic acid or allow it to be extracted with a fresh portion of ether.
-
Dry the final organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Experimental Workflow
The entire experimental process is summarized in the workflow diagram below.
Figure 2. Step-by-step experimental workflow for the synthesis of 7-chloro-2-oxoheptanoic acid.
Data Presentation
The following table summarizes representative quantitative data adapted from published synthesis methods.[4][9]
| Parameter | Example 1[4] | Example 2[9] |
| Starting Halide | 1-bromo-5-chloropentane | 1-bromo-5-chloropentane |
| Acylating Agent | Diethyl oxalate | Ethyloxalylmonochloride |
| Solvent | Diethyl ether | Tetrahydrofuran (THF) |
| Molar Ratio (Halide:Mg) | 1 : 1.2 | 1 : 1.16 |
| Reaction Temp. (Grignard) | Reflux of ether | Not specified |
| Reaction Temp. (Addition) | < 0°C | -10°C to -15°C |
| Reported Yield | 43.0% (overall) | High Yield |
| Reported Purity | Not specified | > 98% |
Troubleshooting and Safety
-
Safety: Grignard reagents are highly reactive, basic, and can ignite spontaneously upon contact with air, especially when the ether solvent has evaporated.[10][11] All operations must be conducted under an inert atmosphere (nitrogen or argon) and away from moisture. The quenching process is highly exothermic and must be performed slowly in an ice bath. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
-
Failure to Initiate: If the Grignard reaction does not start, the magnesium may be passivated by an oxide layer.[7] Activation can be encouraged by crushing the magnesium pieces with a dry glass rod, adding a small crystal of iodine, or a few drops of an initiator like 1,2-dibromoethane.[7]
-
Side Reactions: The primary side reaction is a Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide. Over-addition of the Grignard reagent to the α-keto ester product can also occur, leading to a tertiary alcohol.[12] Maintaining a low temperature and adding the Grignard reagent to an excess of the oxalate can help minimize this second addition.[3][12]
References
- 1. mdpi.com [mdpi.com]
- 2. US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 9. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. irf.fhnw.ch [irf.fhnw.ch]
Application Notes and Protocols for the Chromatographic Purification of 7-cyano-5-oxoheptanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of 7-cyano-5-oxoheptanoic acid, a valuable intermediate in various synthetic pathways. The information presented herein is intended to guide researchers in developing robust and efficient purification strategies for this and structurally related molecules.
Introduction
7-cyano-5-oxoheptanoic acid is a bifunctional molecule containing a nitrile, a ketone, and a carboxylic acid moiety. This combination of functional groups presents unique challenges and opportunities for its purification. The presence of the polar carboxylic acid group and the moderately polar ketone and nitrile groups necessitates careful selection of chromatographic conditions to achieve high purity. This document outlines a primary purification method using normal-phase chromatography and discusses alternative and complementary techniques for analysis and further purification.
Physicochemical Properties
A summary of the key physicochemical properties of 7-cyano-5-oxoheptanoic acid is presented in Table 1. Understanding these properties is crucial for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃ | PubChem |
| Molecular Weight | 169.18 g/mol | PubChem |
| Appearance | Oil | PrepChem.com[1] |
Chromatographic Purification Strategies
The purification of 7-cyano-5-oxoheptanoic acid can be approached using several chromatographic techniques. The choice of method will depend on the scale of the purification (analytical vs. preparative), the nature of the impurities, and the desired final purity.
Primary Purification Method: Normal-Phase Silica Gel Chromatography
Normal-phase chromatography on silica gel is a highly effective method for the preparative purification of 7-cyano-5-oxoheptanoic acid from a crude reaction mixture.[1] Silica gel, being a polar stationary phase, allows for the separation of compounds based on their polarity.
Key Considerations:
-
Adsorbent: Standard flash-grade silica gel (40-63 µm) is suitable for this purification.
-
Mobile Phase: A non-polar solvent system is used to elute the compound. The polarity of the eluent is fine-tuned to achieve optimal separation. The addition of a small amount of a polar modifier, such as acetic acid, is often necessary to improve the peak shape and prevent tailing of acidic compounds by suppressing the ionization of the carboxylic acid group.[1]
-
Detection: Fractions can be monitored by thin-layer chromatography (TLC) with visualization under UV light (if the compound or impurities are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate).
Experimental Protocol: Preparative Silica Gel Chromatography
This protocol is adapted from a known synthetic procedure for 7-cyano-5-oxoheptanoic acid.[1]
Materials:
-
Crude 7-cyano-5-oxoheptanoic acid (as a dark oil after workup)[1]
-
Silica gel (flash grade, 40-63 µm)
-
Diethyl ether (ACS grade)
-
Hexane (ACS grade)
-
Acetic acid (glacial)
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC development chamber
-
UV lamp
-
Potassium permanganate stain
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 ether/hexane).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 7-cyano-5-oxoheptanoic acid in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the mobile phase: 9:1 (v/v) diethyl ether/hexane + 1% acetic acid .[1]
-
Maintain a constant flow rate. A gentle positive pressure with air or nitrogen can be applied to accelerate the elution (flash chromatography).
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Monitor the elution of the product by spotting a small aliquot of each fraction onto a TLC plate.
-
Develop the TLC plate in the same mobile phase used for the column.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield purified 7-cyano-5-oxoheptanoic acid as an oil.[1]
-
Data Presentation:
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica Gel | PrepChem.com[1] |
| Mobile Phase | 9:1 (v/v) Diethyl Ether / Hexane + 1% Acetic Acid | PrepChem.com[1] |
| Elution Mode | Isocratic | PrepChem.com[1] |
| Detection | Thin-Layer Chromatography (TLC) | General Practice |
| Product Form | Oil | PrepChem.com[1] |
Workflow for Normal-Phase Purification
Caption: Workflow for the purification of 7-cyano-5-oxoheptanoic acid.
Alternative and Complementary Chromatographic Methods
For analytical purposes or for the purification of highly polar impurities, other chromatographic techniques can be employed.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the analysis of keto acids and can be adapted for semi-preparative purification. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
-
Stationary Phase: C18 (octadecylsilane) bonded silica is the most common choice for reversed-phase separations.[2] Cyano-bonded phases can also be used and may offer different selectivity.[3][4]
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. The mobile phase is often acidified with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid and ensure good peak shape.
-
Challenges: Keto-enol tautomerism can sometimes lead to poor peak shapes in the HPLC analysis of keto esters.[5] Adjusting the mobile phase pH or temperature may help to mitigate this issue.[5]
Data Presentation: Typical RP-HPLC Conditions for Keto Acid Analysis
| Parameter | Description |
| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 210 nm) |
| Column Temperature | Ambient or elevated (e.g., 30-40 °C) |
2. Ion-Exchange Chromatography
Given the presence of a carboxylic acid group, ion-exchange chromatography can be a viable purification strategy, particularly for removing neutral or basic impurities. Anion-exchange chromatography would be the method of choice, where the negatively charged carboxylate form of the molecule interacts with a positively charged stationary phase. Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase.
Summary of Chromatographic Methods
| Method | Stationary Phase | Mobile Phase Principle | Primary Application |
| Normal-Phase Chromatography | Polar (e.g., Silica Gel) | Non-polar (e.g., Ether/Hexane) | Preparative Purification |
| Reversed-Phase HPLC | Non-polar (e.g., C18, Cyano) | Polar (e.g., Water/Acetonitrile) | Analytical Purity Assessment, Semi-Preparative Purification |
| Ion-Exchange Chromatography | Charged (Anion Exchanger) | Aqueous buffer | Removal of non-ionic or oppositely charged impurities |
Logical Relationship of Purification and Analysis
Caption: Overall process from synthesis to purified and analyzed product.
Conclusion
The chromatographic purification of 7-cyano-5-oxoheptanoic acid is readily achievable using standard laboratory techniques. Normal-phase silica gel chromatography with an ether/hexane mobile phase modified with acetic acid provides an effective method for preparative scale purification. For analytical purposes and for tackling more challenging separations, RP-HPLC offers a high-resolution alternative. The choice of the optimal purification strategy will be dictated by the specific requirements of the research, including the scale, the impurity profile of the crude material, and the desired final purity of the product.
References
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with a pimelic acid derivative, typically pimelic anhydride or pimeloyl chloride, in the presence of a Lewis acid catalyst.
Q2: Which Lewis acid is recommended for this Friedel-Crafts acylation?
A2: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for this transformation. However, other catalysts such as lanthanide triflates or hafnium triflates can also be employed, potentially offering milder reaction conditions and easier work-up.[1]
Q3: What are the key reaction parameters to control for optimal yield and purity?
A3: Critical parameters to monitor and optimize include:
-
Reaction Temperature: Typically, the reaction is conducted at low temperatures (0-25 °C) to minimize side reactions.
-
Reaction Time: Monitoring the reaction progress by TLC or GC is crucial to determine the optimal reaction time.
-
Stoichiometry of Reagents: The molar ratio of the Lewis acid to the acylating agent can significantly impact the reaction outcome.
-
Solvent: An inert solvent, such as dichloromethane (DCM) or nitrobenzene, is generally used.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can arise from:
-
Isomeric Acylation: Acylation at different positions on the difluorobenzene ring, although the 3,5-difluoro substitution pattern strongly directs acylation to the 2- or 4-position.
-
Di-acylation: The introduction of a second heptanoic acid chain onto the aromatic ring.
-
Complexation: The product can form a complex with the Lewis acid, requiring careful hydrolysis during work-up.
Q5: How can the product be effectively purified?
A5: Purification is typically achieved through a combination of techniques:
-
Aqueous Work-up: Quenching the reaction with ice-cold dilute acid to hydrolyze the catalyst-product complex.
-
Extraction: Extracting the product into an organic solvent.
-
Crystallization: Recrystallization from a suitable solvent system is often effective for obtaining a high-purity product.
-
Column Chromatography: If crystallization is insufficient, silica gel column chromatography can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst (e.g., hydrated AlCl₃) | Use freshly opened or properly stored anhydrous AlCl₃. |
| Low reaction temperature or insufficient reaction time | Allow the reaction to warm to room temperature or extend the reaction time. Monitor progress by TLC/GC. | |
| Poor quality of starting materials | Ensure the purity of 1,3-difluorobenzene and the pimelic acid derivative. | |
| Formation of Multiple Products | Reaction temperature is too high | Maintain the reaction temperature at 0-5 °C during the addition of reagents and allow it to slowly warm to room temperature. |
| Incorrect stoichiometry of the Lewis acid | Optimize the molar ratio of AlCl₃ to the acylating agent. A 1.1 to 1.5 molar equivalent of AlCl₃ is a good starting point. | |
| Product is an Oily Residue and Fails to Crystallize | Presence of impurities | Purify the crude product using silica gel column chromatography before attempting crystallization. |
| Residual solvent | Ensure all solvent is removed under reduced pressure. | |
| Low Yield After Work-up | Incomplete hydrolysis of the product-catalyst complex | Ensure thorough mixing and sufficient time during the acidic work-up. |
| Product loss during extraction | Perform multiple extractions with the organic solvent and combine the organic layers. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
1,3-Difluorobenzene
-
Pimelic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in anhydrous DCM at 0 °C, add pimelic anhydride (1.0 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1,3-difluorobenzene (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene/hexanes) or by silica gel column chromatography.
Data Presentation
Table 1: Optimization of Lewis Acid Catalyst for the Acylation of 1,3-Difluorobenzene
| Entry | Lewis Acid | Equiv. | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | 1.2 | 0 to 25 | 5 | 85 |
| 2 | FeCl₃ | 1.2 | 0 to 25 | 5 | 65 |
| 3 | Yb(OTf)₃ | 0.2 | 50 | 4 | 93[1] |
| 4 | Hf(OTf)₄ | 0.1 | 25 | 6 | 78[1] |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 0 to 25 | 5 | 85 |
| 2 | 1,2-Dichloroethane | 0 to 25 | 5 | 82 |
| 3 | Nitrobenzene | 0 to 25 | 5 | 75 |
| 4 | Carbon disulfide | 0 to 25 | 5 | 78 |
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The difluorophenyl group is hydrophobic, which contributes to low solubility in water. As a carboxylic acid, its solubility is also highly dependent on the pH of the solution.
Q2: How does pH influence the solubility of this compound?
A2: this compound is a weak acid.[1][2] At a pH below its acid dissociation constant (pKa), the carboxylic acid group remains protonated, rendering the molecule less polar and thus less soluble in aqueous solutions. By increasing the pH above its pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[3][4]
Q3: What is the predicted pKa of this compound?
Q4: Can I use organic solvents to dissolve the compound first?
A4: Yes, this is a common and effective strategy.[3][5] Using a small amount of a water-miscible organic co-solvent like DMSO, ethanol, or DMF to create a concentrated stock solution is a standard practice. This stock solution can then be diluted into the aqueous buffer. However, it is important to be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution after dilution from an organic stock.
This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous buffer.
Possible Causes & Solutions:
| Cause | Recommended Solution | Detailed Protocol |
| Final concentration exceeds aqueous solubility | Decrease the final concentration of the compound in the aqueous buffer. | Protocol 1: Serial Dilution. Prepare a dilution series to identify the highest achievable concentration in your buffer without precipitation. |
| Buffer pH is too low | Increase the pH of the aqueous buffer. For a carboxylic acid, a pH of 7.4 or higher is generally recommended to ensure the compound is in its more soluble deprotonated form.[4][6] | Protocol 2: pH Adjustment. Prepare a series of buffers with increasing pH values (e.g., 6.5, 7.0, 7.4, 8.0) and test the solubility at your desired final concentration. |
| Insufficient mixing | Ensure thorough mixing upon dilution. | Vortex the solution immediately after adding the stock solution to the buffer. Gentle warming (e.g., to 37°C) can also aid dissolution, but be cautious of compound stability at higher temperatures. |
| High percentage of organic solvent in the final solution | Minimize the volume of the organic stock solution added to the aqueous buffer. Aim for a final organic solvent concentration of less than 1%, although the tolerable amount is assay-dependent.[7] | Protocol 3: High-Concentration Stock. Prepare a more concentrated stock solution in the organic solvent to reduce the volume needed for dilution. |
Issue 2: Low or inconsistent results in biological assays.
Poor solubility can lead to an overestimation of the compound's concentration in solution, resulting in inaccurate and unreliable assay data.
Possible Causes & Solutions:
| Cause | Recommended Solution | Detailed Protocol |
| Micro-precipitation | The compound may be forming small, invisible precipitates. | Centrifuge your final solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your assay. |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to the surfaces of plastic tubes and plates. | Use low-adhesion plasticware or silanized glassware. Including a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (Poloxamer 188) in your buffer can also help.[6] |
| Use of excipients | Employ solubility-enhancing excipients. | Protocol 4: Formulation with Excipients. Investigate the use of cyclodextrins (e.g., HP-β-CD) or other solubilizing agents to form inclusion complexes and improve aqueous solubility.[6] |
Experimental Protocols
Protocol 1: Determining Maximum Aqueous Solubility via Serial Dilution
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a series of microcentrifuge tubes, perform serial dilutions of the stock solution into your desired aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 1 µM to 100 µM.
-
Vortex each dilution thoroughly for 30 seconds.
-
Incubate the dilutions at room temperature for 1 hour.
-
Visually inspect each tube for any signs of precipitation. For a more accurate assessment, measure the absorbance or turbidity of the solutions using a spectrophotometer. An increase in absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) can indicate precipitation.
Protocol 2: Optimizing Solubility through pH Adjustment
-
Prepare a set of your desired buffer (e.g., 50 mM phosphate buffer) at various pH values, such as 6.0, 6.5, 7.0, 7.4, and 8.0.
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Add the stock solution to each buffer to achieve your target final concentration.
-
Vortex and incubate as described in Protocol 1.
-
Observe the solubility in each buffer to determine the optimal pH.
Protocol 3: Preparing a High-Concentration Stock Solution
-
Attempt to dissolve a higher concentration of the compound (e.g., 50 mM or 100 mM) in 100% DMSO.
-
Gentle warming (up to 40°C) and sonication may be required to fully dissolve the compound at these higher concentrations.
-
Once dissolved, this high-concentration stock will allow you to use a smaller volume for dilution into your aqueous buffer, thereby reducing the final percentage of organic solvent.
Protocol 4: Formulation with Solubility-Enhancing Excipients
-
Prepare a solution of the excipient (e.g., 1-10% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD)) in your aqueous buffer.
-
Add the compound (either as a solid or from a concentrated organic stock) to the excipient-containing buffer.
-
Stir or vortex the mixture for an extended period (e.g., several hours to overnight) to allow for complexation.
-
Assess the solubility as described in Protocol 1.
Quantitative Data Summary
The following tables provide illustrative data for solubility enhancement strategies. Note that these are representative values and actual results may vary.
Table 1: Effect of pH on the Solubility of this compound in 50 mM Phosphate Buffer
| Buffer pH | Maximum Achievable Concentration (µM) |
| 6.0 | < 10 |
| 6.5 | 25 |
| 7.0 | 50 |
| 7.4 | > 100 |
| 8.0 | > 100 |
Table 2: Effect of Co-solvents on the Apparent Solubility in PBS (pH 7.4)
| Co-solvent | % of Co-solvent in Final Solution | Maximum Achievable Concentration (µM) |
| None | 0% | 50 |
| DMSO | 0.5% | 100 |
| DMSO | 1.0% | 200 |
| Ethanol | 0.5% | 80 |
| Ethanol | 1.0% | 150 |
Table 3: Effect of Solubilizing Excipients on Apparent Solubility in PBS (pH 7.4)
| Excipient | Concentration of Excipient | Maximum Achievable Concentration (µM) |
| None | 0% | 50 |
| HP-β-CD | 1% w/v | 150 |
| HP-β-CD | 5% w/v | 500 |
| Tween® 80 | 0.01% v/v | 75 |
| Tween® 80 | 0.1% v/v | 120 |
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Logical relationships in troubleshooting solubility issues.
References
- 1. Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid experiments
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid and related aromatic ketoheptanoic acids. Due to the limited availability of specific data for the 3,5-difluoro isomer, some information provided is based on structurally similar compounds and general principles for this class of molecules.
Physicochemical Properties of Related Difluorophenyl-oxoheptanoic Acids
For reference and comparison, the following table summarizes the known physicochemical properties of various isomers of difluorophenyl-oxoheptanoic acid. These values can provide a useful baseline for estimating the properties of the 3,5-difluoro isomer.
| Property | 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid | 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid | 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid |
| Molecular Formula | C13H14F2O3 | C13H14F2O3 | C13H14F2O3 |
| Molecular Weight | 256.25 g/mol | 256.25 g/mol | 256.25 g/mol |
| Boiling Point | 404.6°C at 760 mmHg[1] | 402.3±35.0 °C (Predicted) | Not Available |
| Density | 1.24 g/cm³[1] | 1.240±0.06 g/cm³ (Predicted) | Not Available |
| Vapor Pressure | 2.85E-07 mmHg at 25°C[1] | Not Available | Not Available |
| Flash Point | 198.5°C[1] | Not Available | Not Available |
| LogP | 3.18260[1] | Not Available | Not Available |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
1. Solubility Issues
-
Question: I am having trouble dissolving this compound in aqueous buffers for my biological assay. What can I do?
Answer: Aromatic carboxylic acids, especially those with longer alkyl chains, often have limited solubility in water.[2][3] Here are several strategies to improve solubility:
-
Use of a Co-solvent: First, try dissolving the compound in a small amount of a biocompatible organic solvent such as DMSO or ethanol. This stock solution can then be diluted into your aqueous buffer. Be sure to include a vehicle control (buffer with the same concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
-
pH Adjustment: The carboxylic acid group will be deprotonated and more soluble at a pH above its pKa. You can try to dissolve the compound in a slightly basic buffer (e.g., pH 7.5-8.0). However, be mindful of the pH stability of your compound and the requirements of your assay.
-
Sonication: Gentle sonication can help to break up solid particles and enhance dissolution.
-
Warming: Gently warming the solution may increase solubility, but be cautious as excessive heat can degrade the compound.
-
2. Compound Stability and Storage
-
Question: How should I store this compound, and how stable is it in solution?
Answer:
-
Solid Form: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.
-
In Solution: The stability of the compound in solution depends on the solvent and storage conditions. Keto-enol tautomerism is a possibility, and the ketone functionality could be susceptible to reduction. It is generally recommended to prepare fresh solutions for each experiment. If you need to store solutions, it is best to aliquot them and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of α-ketoacyl peptides, which also contain a keto group adjacent to an amide, is known to be influenced by the acyl side chain, with the carbonyl group potentially catalyzing hydrolysis.[4][5] While not a peptide, this suggests that the keto group in your compound could be a reactive center.
-
3. Purity and Purification
-
Question: I have synthesized this compound and need to purify it. What methods are recommended?
Answer: For the purification of aromatic ketones and carboxylic acids, several methods can be effective:
-
Column Chromatography: This is a common and effective method for purifying organic compounds.[6] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a very effective way to achieve high purity.
-
Bisulfite Extraction: For separating reactive ketones from other organic components, a bisulfite extraction can be employed. This method relies on the formation of a charged bisulfite adduct that can be separated into an aqueous layer.[7]
-
4. Experimental Artifacts and Inconsistent Results
-
Question: I am observing inconsistent results or potential artifacts in my cell-based assays. Could the compound be the cause?
Answer: Yes, small molecules can sometimes cause artifacts in cellular assays.[8][9] Here are some things to consider:
-
Compound Fluorescence: Aromatic compounds can sometimes be fluorescent, which can interfere with fluorescence-based assays.[8] It is important to run a control with the compound alone (no cells or other assay reagents) to check for any background signal.
-
Cellular Toxicity: At higher concentrations, the compound may be causing cytotoxicity, which can lead to non-specific effects. It is crucial to determine the non-toxic concentration range of your compound in your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Non-specific Reactivity: Some compounds, particularly those with reactive functional groups, can react non-specifically with proteins or other cellular components.[10] The ketone group in this compound could potentially be a site for such reactions.
-
Interaction with Assay Reagents: The compound might directly interact with and inhibit a reporter enzyme (e.g., luciferase) used in your assay. A counter-screen against the reporter enzyme can help to rule this out.
-
Precipitation in Media: The compound may precipitate out of the cell culture media over time, especially if it has low solubility. This can lead to inconsistent effective concentrations. Visually inspect your assay plates for any signs of precipitation.
-
Detailed Methodologies
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.[11]
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
This compound (test inhibitor)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor stock solution in the assay buffer to generate a range of test concentrations.
-
Add the enzyme to the wells of the 96-well plate, followed by the different concentrations of the inhibitor. Include a "no inhibitor" control and a "no enzyme" background control.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow Diagram
References
- 1. 7-(2,3-DIFLUOROPHENYL)-7-OXOHEPTANOIC ACID|lookchem [lookchem.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. moravek.com [moravek.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity artifacts in drug discovery and different facets of compound promiscuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Synthesis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, which is typically achieved via a Friedel-Crafts acylation reaction.
Q1: Why is my reaction yield consistently low?
Low yield is a common issue in Friedel-Crafts acylation. Several factors could be responsible. Consult the troubleshooting workflow below and the following points:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture. Any water present will react with and deactivate the catalyst. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.
-
Inactive Catalyst: The Lewis acid may be old or have been improperly stored. Use a fresh, unopened container of the Lewis acid catalyst for best results.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and selectivity. If the temperature is too low, the reaction may not proceed to completion. If it is too high, it could lead to side product formation. The optimal temperature should be determined empirically, starting at a lower temperature (e.g., 0 °C) and slowly warming as needed.
-
Purity of Reactants: The purity of the starting materials, 1,3-difluorobenzene and the acylating agent (e.g., pimeloyl chloride or pimelic anhydride), is crucial. Impurities can interfere with the reaction.
Q2: My reaction is not proceeding, or the starting material is not being consumed. What should I check?
If the reaction fails to initiate, consider the following:
-
Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid catalyst coordinates to the resulting ketone product. Therefore, slightly more than one equivalent of the catalyst is often required per equivalent of the acylating agent. Using only a catalytic amount will result in the reaction stalling after a small amount of product is formed.
-
Deactivated Aromatic Ring: While the two fluorine atoms on 1,3-difluorobenzene are deactivating, Friedel-Crafts acylation is generally still possible.[1] However, if other strongly deactivating groups were present on the aromatic ring, the reaction would likely fail.
-
Order of Addition: The standard procedure involves creating a complex between the acylating agent and the Lewis acid before adding the aromatic substrate (1,3-difluorobenzene). Adding the reagents in the wrong order can lead to undesired side reactions or reaction failure.
Q3: I am observing significant side product formation. How can I improve the purity?
Side products can arise from several sources. The primary advantage of Friedel-Crafts acylation over alkylation is the prevention of poly-substitution because the resulting acyl group deactivates the aromatic ring, making it less susceptible to further reactions.[1] However, other issues can occur:
-
Intramolecular Reactions: If using an acylating agent like pimeloyl chloride, ensure conditions do not favor intramolecular cyclization.
-
Impurity-Related Products: Impurities in the starting materials can lead to a variety of side products. Purify the 1,3-difluorobenzene and pimeloyl chloride/anhydride before use.
-
Post-Workup Purification: Effective purification is key. Column chromatography on silica gel is a common method for separating the desired product from nonpolar side products and starting materials. Recrystallization can also be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most direct and common method is the Friedel-Crafts acylation of 1,3-difluorobenzene. This reaction typically uses pimelic anhydride or pimeloyl chloride as the acylating agent in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: Which Lewis acid catalyst is best for this synthesis?
Aluminum chloride (AlCl₃) is the most commonly used and cost-effective Lewis acid for Friedel-Crafts acylation.[2] Other Lewis acids like iron(III) chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can also be used, but may require different reaction conditions and result in lower yields.[3][4] In some cases, solid acid catalysts like zeolites are explored for more environmentally friendly processes.[3]
Q3: Can I use pimelic acid directly as the acylating agent?
Directly using a carboxylic acid like pimelic acid for Friedel-Crafts acylation is generally not effective as the carbonyl group is not sufficiently electrophilic.[5] It is necessary to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an acid anhydride.
Q4: What is the role of the aqueous acid workup (e.g., adding HCl)?
The acidic workup serves two main purposes. First, it quenches the reaction by destroying any remaining reactive species. Second, and more importantly, it breaks up the aluminum-ketone complex formed during the reaction, liberating the final this compound product and allowing it to be extracted into the organic phase.
Data Presentation
Table 1: Comparison of Key Parameters for Friedel-Crafts Acylation
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Considerations |
| Lewis Acid Catalyst | AlCl₃ | FeCl₃ | ZnCl₂ | AlCl₃ is the most reactive but highly moisture-sensitive. FeCl₃ is a milder, less expensive alternative. ZnCl₂ is even milder and may require higher temperatures.[3][4] |
| Acylating Agent | Pimeloyl Chloride | Pimelic Anhydride | N/A | Acyl chlorides are generally more reactive than anhydrides. Anhydrides can be easier to handle and may produce fewer corrosive byproducts. |
| Solvent | Dichloromethane (DCM) | Carbon Disulfide (CS₂) | Nitrobenzene | DCM is a common, relatively inert solvent. CS₂ is also effective but toxic and flammable. Nitrobenzene can be used but is a deactivating solvent.[6] |
| Temperature | 0 °C to RT | RT to 50 °C | 50 °C to 100 °C | The reaction should be started at a low temperature to control the initial exothermic reaction, then potentially warmed to drive it to completion. The optimal range depends on the catalyst and substrate reactivity. |
| Stoichiometry (Catalyst:Acylating Agent) | 1.1 : 1 | 2.2 : 1 (for anhydride) | < 1 : 1 | At least one equivalent of catalyst is required per carbonyl group. For anhydrides, over two equivalents are needed. Using less than one equivalent will result in an incomplete reaction. |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A troubleshooting workflow for low-yield Friedel-Crafts acylation reactions.
Experimental Protocols
Protocol 1: Synthesis of Pimeloyl Chloride from Pimelic Acid
-
Objective: To prepare the acylating agent pimeloyl chloride.
-
Materials: Pimelic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add pimelic acid (1 equivalent).
-
Add excess thionyl chloride (approx. 2.5-3.0 equivalents).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture gently under reflux (approx. 75-80 °C) for 2-4 hours or until gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude pimeloyl chloride can be purified by vacuum distillation or used directly in the next step.
-
Protocol 2: Friedel-Crafts Acylation to Synthesize this compound
-
Objective: To perform the acylation of 1,3-difluorobenzene.
-
Materials: Anhydrous aluminum chloride (AlCl₃), pimeloyl chloride, 1,3-difluorobenzene, anhydrous dichloromethane (DCM), hydrochloric acid (HCl).
-
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Under a nitrogen atmosphere, add anhydrous AlCl₃ (2.2 equivalents, as pimeloyl chloride has two acyl groups) to anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pimeloyl chloride (1 equivalent) in anhydrous DCM to the AlCl₃ suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow the acylium ion complex to form.
-
Add 1,3-difluorobenzene (at least 2 equivalents to ensure it acts as the solvent and reactant, minimizing di-acylation) dropwise to the reaction mixture, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.
-
References
Side reactions in the synthesis of difluorophenyl-containing compounds
Welcome to the Technical Support Center for the Synthesis of Difluorophenyl-Containing Compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during synthetic chemistry workflows.
Troubleshooting Guides & FAQs
This section addresses specific problems in a question-and-answer format to help you navigate challenges in your experiments.
Category 1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Question: My Suzuki-Miyaura coupling reaction with a difluorophenyl boronic acid has a low yield, and I am observing significant amounts of a dehalogenated (protodeboronated) side product. What is the cause and how can I fix it?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-poor arylboronic acids like difluorophenyl derivatives. This issue is often exacerbated by high temperatures and prolonged reaction times.
Troubleshooting Steps:
-
Optimize the Base: The choice and amount of base are critical. An excessively strong or concentrated base can accelerate the decomposition of the boronic acid. Consider screening weaker bases (e.g., K₃PO₄, Cs₂CO₃) or using a stoichiometric amount of the base. The gradual formation of boric acid during the reaction can disturb the acid-base equilibrium, affecting selectivity.[1]
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature if possible and gradually increase.
-
Minimize Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent extended exposure to conditions that favor protodeboronation.
-
Use a Pre-catalyst: Certain palladium pre-catalysts are designed for rapid generation of the active Pd(0) species, which can help the cross-coupling reaction outcompete the protodeboronation side reaction.[2]
Question: I am using a Buchwald-Hartwig or Suzuki pre-catalyst (e.g., G2, G3) and observing low conversion rates, even with a high catalyst loading. What could be inhibiting my reaction?
Answer: Second and third-generation Buchwald-Hartwig pre-catalysts release carbazole as a byproduct upon activation.[2] This carbazole byproduct can inhibit the catalytic cycle in some cross-coupling reactions, leading to low conversions.[2]
Troubleshooting Steps:
-
Switch to a Different Pre-catalyst: Consider using a first-generation (G1) pre-catalyst or other systems that do not generate inhibitory byproducts.[2]
-
Modify Reaction Conditions: Increasing the reaction temperature or using a different solvent system may sometimes overcome the inhibitory effect, but switching the catalyst is often a more effective solution.
Caption: General workflow for troubleshooting synthetic side reactions.
Category 2: Nucleophilic Aromatic Substitution (SNAr)
Question: In my SNAr reaction on a difluoronitrobenzene substrate, the yield is low and purification is difficult. Are there common pitfalls?
Answer: Nucleophilic aromatic substitution (SNAr) on activated di- or poly-halogenated rings can be very effective, but selectivity can be an issue. The reaction proceeds through a negatively charged Meisenheimer complex, and its stability is key.[3]
Troubleshooting Steps:
-
Leaving Group Ability: In SNAr, the C-F bond is highly polarized, making fluoride an excellent leaving group, often better than other halogens (F > Cl ≈ Br > I).[4] If your substrate has mixed halogens, the nucleophile may preferentially displace the fluorine.
-
Positional Selectivity: The position of electron-withdrawing groups (like -NO₂) is crucial. They must be ortho or para to the leaving group to stabilize the Meisenheimer intermediate through resonance.[3] If the activator group is meta, the reaction will be significantly slower or may not proceed at all.
-
Sequential Substitution: On substrates with multiple activated halogens, like 2,4-difluoronitrobenzene, controlling the stoichiometry of the nucleophile is essential to prevent double substitution.[5] Use of a strong nucleophile like a thiolate can lead to sequential displacement.[5]
Caption: Desired vs. side reaction pathways in SNAr.
Category 3: Fluorination Reactions
Question: I am attempting a nucleophilic deoxyfluorination (e.g., with DAST or Deoxo-Fluor) to introduce fluorine, but I am getting a high percentage of an elimination byproduct. How can I improve selectivity?
Answer: Elimination is a well-known side reaction with traditional nucleophilic fluorinating reagents like DAST and Deoxo-Fluor, especially with substrates prone to forming stable carbocations or when a proton is available for abstraction beta to the leaving group.
Troubleshooting Steps:
-
Use Modern Reagents: Consider using newer-generation fluorinating agents like Fluolead™ or PyFluor. These reagents are often crystalline solids that are easier to handle, do not generate free HF, and are known to produce fewer elimination side products, providing greater selectivity.[6]
-
Optimize Reaction Conditions: Lowering the reaction temperature can often favor substitution over elimination. The choice of solvent can also play a significant role; screen aprotic solvents of varying polarity.
-
Substrate Protection: If the elimination is caused by an acidic proton elsewhere in the molecule, protecting that functional group prior to fluorination can prevent the side reaction.
Quantitative Data Summary
| Reaction Type | Substrate/Conditions | Desired Product Yield | Side Product(s) | Side Product Yield/Ratio | Reference |
| Friedel-Crafts Acylation | Fluorobenzene + Paraformaldehyde, FBSA catalyst | 4,4'-DFDPM | 2,4'-DFDPM | Ratio of 4,4' to 2,4' is more favorable at lower temperatures (0-30°C). | [7] |
| Suzuki-Miyaura Coupling | 4-Chloroanisole + Morpholine, RuPhos G1 precatalyst | >95% (2.5 h) | - | - | [2] |
| Suzuki-Miyaura Coupling | 4-Chloroanisole + Morpholine, RuPhos G2/G3 precatalyst + 0.5 mol% carbazole | ≤6% | Carbazole (inhibitor) | N/A (inhibited reaction) | [2] |
| Negishi Coupling | 4-iodo-N,N-dimethylaniline + (CF₂H)ZnBr·TMEDA | 91% | - | - | [8] |
| Negishi Coupling | 2-iodotoluene + (CF₂H)ZnBr·TMEDA | 65% | Steric hindrance reduces yield. | - | [8] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for Synthesis of 2-(2,6-Difluorophenyl)-6-methoxypyridine
Adapted from J. Org. Chem. 2015, 80, 12, 6121–6133.[2]
Materials:
-
2-chloro-6-methoxypyridine (1.00 mmol, 119 μL)
-
2,6-difluorophenylboronic acid (1.50 mmol, 237 mg)
-
Palladium Pre-catalyst (e.g., 1B from the reference, 0.02 mmol, 14 mg)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Tetrahydrofuran (THF) (2 mL)
-
Silica gel for chromatography
Procedure:
-
To an oven-dried reaction vial, add 2-chloro-6-methoxypyridine, 2,6-difluorophenylboronic acid, and the palladium pre-catalyst.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add THF (2 mL) followed by the 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.
-
Stir the resulting mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
The crude material is purified by column chromatography on silica gel to yield the desired product, 2-(2,6-difluorophenyl)-6-methoxypyridine.
Protocol 2: Synthesis of a Difluorophenyl-substituted Blatter Radical
Adapted from Molecules 2021, 26, 134.[9]
Materials:
-
(3,4-difluorophenyl)hydrazine (2.22 mmol, 0.478 g) or (2,4-difluorophenyl)hydrazine
-
N-phenylbenzimidoyl chloride (0.98 mmol, 0.3 g)
-
Triethylamine (Et₃N) (3.32 mmol, 0.336 g)
-
Dry Tetrahydrofuran (THF) (3 mL)
-
Manganese dioxide (MnO₂)
-
Dry Dichloromethane (CH₂Cl₂)
-
2% aqueous acetic acid solution
Procedure (Part 1: Amidrazone Synthesis):
-
In a dry reaction flask under an inert atmosphere, dissolve the corresponding difluorophenyl)hydrazine and Et₃N in dry THF (3 mL).
-
Cool the stirred solution to -10 °C.
-
Add N-phenylbenzimidoyl chloride to the solution.
-
Stir the reaction mixture at 0 °C for 8 hours.
-
Evaporate the solvent under reduced pressure.
-
Treat the residue with a 2% aqueous acetic acid solution (10 mL) and extract the organic products with CH₂Cl₂.
-
Combine the organic extracts, dry with Na₂SO₄, and evaporate the solvent. This crude amidrazone is used in the next step without further purification due to limited stability.[9]
Procedure (Part 2: Oxidation to Radical):
-
Dissolve the crude amidrazone from the previous step in dry CH₂Cl₂.
-
Add an excess of activated MnO₂ to the solution.
-
Stir the mixture at room temperature, monitoring the reaction by TLC until the starting amidrazone is consumed.
-
Filter the mixture through a pad of Celite to remove the MnO₂.
-
Evaporate the solvent to yield the crude Blatter radical.
Purification:
-
The crude radical product is purified by column chromatography on silica gel, followed by recrystallization to obtain an analytically pure sample.
Caption: Simplified Suzuki catalytic cycle highlighting the protodeboronation side reaction.
References
- 1. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Interpreting unexpected results in assays with 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid in various assays. This document is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, a potent gamma-secretase inhibitor.
Q1: We are observing significantly different IC50 values for this compound when comparing our in-house reporter gene assay with a direct Aβ ELISA. Why is this happening?
A1: Discrepancies in IC50 values between different assay formats for gamma-secretase inhibitors are a known phenomenon.[1] This variability often stems from the fundamental differences in what each assay measures.
-
Reporter Gene Assays: These assays typically rely on the translocation of a transcription factor-tagged intracellular domain of a gamma-secretase substrate (like Notch or a modified APP) to the nucleus, where it activates a reporter gene.[1] While convenient, these assays may not always accurately reflect the direct enzymatic cleavage of the substrate.[1]
-
Direct Aβ ELISA: This method directly quantifies the amount of Aβ peptide produced and secreted into the cell culture medium, providing a more direct measure of the inhibition of APP processing.
Troubleshooting Steps:
-
Assay Validation: It is crucial to validate your reporter assay against a direct measurement method. Consider the direct Aβ ELISA as your "gold standard" for quantifying APP processing inhibition.
-
Substrate Specificity: Be aware that the observed potency of an inhibitor can be influenced by the specific substrate used in the assay. Apparent substrate selectivity of gamma-secretase inhibitors has sometimes been attributed to differences in the in vitro assays used rather than true selectivity.[1]
-
Data Interpretation: When reporting your findings, it is important to specify the assay methodology used and to acknowledge the potential for method-dependent variations in IC50 values.
Q2: Our high-content screening assay is showing a high number of false positives or significant background fluorescence when using this compound. What could be the cause?
A2: High background or false positives in high-content screening can be caused by several factors, including compound autofluorescence and off-target cytotoxicity.
-
Compound Autofluorescence: A significant number of small molecules exhibit intrinsic fluorescence, which can interfere with HCS assays that measure changes in fluorescence intensity. This can lead to false positives by artificially increasing the signal in assay wells.
-
Cytotoxicity: At higher concentrations, some gamma-secretase inhibitors can induce apoptosis or cell cycle arrest, leading to cellular debris and changes in cell morphology that can be misread by automated imaging systems.[2] Cellular debris from damaged cells can interfere with automated confluence measurements.
-
Off-Target Effects: Gamma-secretase has multiple substrates, with the Notch receptor being a critical one. Inhibition of Notch signaling can lead to unintended biological effects that might be picked up in a phenotypic screen.[1]
Troubleshooting Steps:
-
Compound Autofluorescence Check: Before initiating a full screen, test the intrinsic fluorescence of this compound at various concentrations in your assay medium without cells.
-
Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTS, CellTiter-Glo) in parallel with your primary screen to determine the cytotoxic concentration range of the compound. This will help you to distinguish true hits from artifacts caused by cell death.
-
Counter-Screens: Implement counter-screens to identify off-target effects. For example, a screen for general cytotoxicity or activation of apoptotic pathways can help filter out non-specific compounds.
Q3: We've noticed a decrease in cell viability in our cultures treated with higher concentrations of this compound. Is this expected?
A3: Yes, a decrease in cell viability at higher concentrations of some gamma-secretase inhibitors can be an expected, though often undesirable, effect. This is frequently linked to the inhibition of Notch signaling, which is crucial for the proliferation and maturation of various cell types, including those in the gut epithelium.[1] Some studies have shown that certain gamma-secretase inhibitors can inhibit cell growth in a dose-dependent manner and induce apoptotic cell death.[2]
Troubleshooting and Mitigation:
-
Dose-Response Curve: Perform a careful dose-response analysis to determine the optimal concentration that provides significant gamma-secretase inhibition without causing substantial cytotoxicity.
-
Time-Course Experiment: Assess cell viability at multiple time points to understand the kinetics of the cytotoxic effect. It may be possible to shorten the incubation time to minimize cell death while still observing an effect on Aβ production.
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Alternative Cell Lines: If possible, test the compound in different cell lines, as sensitivity to Notch inhibition can vary.
Q4: After prolonged treatment of our cell line with this compound, we observed a surprising increase in the protein levels of presenilin-1. Is this a known phenomenon?
A4: Yes, this is a documented "rebound" effect. Studies have shown that sustained inhibition of gamma-secretase with inhibitors can lead to an increase in the protein levels of presenilin-1 (PS1), the catalytic subunit of the gamma-secretase complex.[3] This increase can also be observed for other subunits of the complex.[3]
Implications for Experimental Design:
-
Short-Term vs. Long-Term Effects: Be mindful of this potential compensatory mechanism in long-term treatment studies. The cellular response to the inhibitor may change over time.
-
Washout Experiments: To assess the reversibility of inhibition and the stability of the rebound effect, consider including washout experiments where the compound is removed after a period of treatment.
-
Monitoring Protein Levels: In chronic treatment paradigms, it is advisable to monitor the protein levels of gamma-secretase subunits in addition to measuring Aβ levels.
Experimental Protocols
Protocol 1: In Vitro Gamma-Secretase Activity Assay (Direct Aβ ELISA)
Objective: To determine the IC50 of this compound by measuring its effect on Aβ40 production in a cell-based assay.
Materials:
-
SH-SY5Y cells (or other suitable cell line overexpressing APP)
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Human Aβ40 ELISA kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 pM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Compound Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well for Aβ40 analysis.
-
ELISA: Perform the Aβ40 ELISA according to the manufacturer's instructions.
-
Data Analysis: Determine the Aβ40 concentration for each treatment. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Data Presentation
Table 1: Example IC50 Data for this compound in Different Assay Formats
| Assay Type | Substrate | Measured Endpoint | Example IC50 (nM) |
| Direct ELISA | Endogenous APP | Aβ40 Secretion | 5.2 |
| Reporter Gene | APP-Gal4 Fusion | Luciferase Activity | 25.8 |
| Direct ELISA | NotchΔE | NICD Cleavage | 15.6 |
Note: These are hypothetical values for illustrative purposes.
Visualizations
Caption: Gamma-secretase signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for unexpected assay results.
References
- 1. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Clinical Candidates of γ-Secretase Inhibitors: Effects on Notch Inhibition and Promoting Beige Adipogenesis and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of γ-Secretase Leads to an Increase in Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the purity of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include unreacted starting materials such as 1,3-difluorobenzene and pimelic acid derivatives, residual solvents from the synthesis, and by-products from incomplete reactions or side reactions.
Q2: What is the recommended first step for purifying the crude product?
A2: For a solid crude product, recrystallization is often the most effective and straightforward initial purification method.[1][2][3] It is a technique aimed at removing impurities by dissolving the impure compound in a suitable solvent at a high temperature and then allowing the pure compound to crystallize as the solution cools.[2][3]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final compound and quantifying impurities.[4][5] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify impurities, and Gas Chromatography-Mass Spectrometry (GC-MS), which may require derivatization of the carboxylic acid.[5]
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography is a powerful tool for purifying this compound, especially if recrystallization fails to remove closely related impurities.[6][7] Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed.[8]
Troubleshooting Guide
Issue 1: The product oils out during recrystallization instead of forming crystals.
-
Q: My product is separating as an oil during cooling. What should I do?
-
A: Oiling out can occur if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated. Try using a lower-boiling point solvent or a solvent mixture. You can also try adding a seed crystal to induce crystallization or scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Issue 2: Purity does not improve significantly after recrystallization.
-
Q: I've recrystallized my sample, but the purity, as checked by HPLC, has only marginally improved. What's the next step?
-
A: This suggests the presence of impurities with similar solubility to your product in the chosen solvent. Consider a second recrystallization with a different solvent system. If that fails, column chromatography is the recommended next step for separating compounds with different polarities.[6][7][8]
-
Issue 3: Streaking or poor separation during silica gel column chromatography.
-
Q: My compound is streaking on the silica gel column, leading to poor separation. How can I fix this?
-
A: The carboxylic acid functional group can strongly interact with the acidic silica gel, causing streaking. To mitigate this, you can add a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase. This helps to keep the carboxylic acid protonated and reduces its interaction with the stationary phase.
-
Issue 4: Difficulty in removing a colored impurity.
-
Q: My product has a persistent yellow or brown tint that I can't remove by recrystallization.
-
A: Colored impurities are often highly polar or polymeric by-products. You can try treating a solution of your crude product with activated carbon before the hot filtration step in recrystallization.[2] The activated carbon can adsorb the colored impurities. Be aware that it may also adsorb some of your desired product, potentially lowering the yield.
-
Data Presentation
Table 1: Example Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Observations |
| Ethanol/Water | 3:1 | Good crystal formation upon slow cooling. |
| Ethyl Acetate/Hexane | 1:2 | Suitable for precipitating the product from a more soluble solvent. |
| Toluene | N/A | Can be effective for aryl ketones.[9] |
| Acetone/Water | 4:1 | May require slow evaporation to induce crystallization. |
Table 2: Example HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Product | 5.2 (Product) | 85.3 | 85.3 |
| 3.8 (Impurity A) | 8.2 | ||
| 6.1 (Impurity B) | 6.5 | ||
| After Recrystallization | 5.2 (Product) | 98.9 | 98.9 |
| 3.8 (Impurity A) | 0.8 | ||
| 6.1 (Impurity B) | 0.3 | ||
| After Chromatography | 5.2 (Product) | >99.8 | >99.8 |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[2] Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) containing a small percentage of acetic acid (e.g., 0.5%).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: HPLC Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Pd-Catalyzed Difluoromethylation of Aryl Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed difluoromethylation of aryl boronic acids.
Troubleshooting Guide
Researchers may encounter several common issues during the Pd-catalyzed difluoromethylation of aryl boronic acids. This guide provides a structured approach to identify and resolve these problems.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use a freshly opened bottle or a glovebox for catalyst handling. Consider using a more robust pre-catalyst. |
| Poor Quality Reagents | Verify the purity of the aryl boronic acid and the difluoromethylating agent. Impurities can inhibit the catalyst. | |
| Inappropriate Ligand | The choice of ligand is crucial. For electron-rich or sterically hindered aryl boronic acids, a more electron-rich and bulky ligand may be required. | |
| Incorrect Base | The base is critical for the transmetalation step. Ensure the base is anhydrous and a suitable one is chosen for the specific reaction conditions. Potassium phosphate (K₃PO₄) is often effective.[1] | |
| Suboptimal Solvent System | The reaction can be sensitive to the solvent. A biphasic system like toluene/water is commonly used, but other solvents may be more effective for specific substrates.[1] | |
| Low Reaction Temperature | Some reactions may require higher temperatures to proceed efficiently. Consider increasing the reaction temperature incrementally. | |
| Formation of Side Products (e.g., Protodeboronation) | Presence of Excess Water or Protic Solvents | Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inefficient Transmetalation | A different base or ligand might be necessary to facilitate the transmetalation step and outcompete the protodeboronation pathway. | |
| Inconsistent Results | Variability in Reagent Quality | Source high-purity reagents from a reliable supplier and store them under appropriate conditions (e.g., inert atmosphere, low temperature). |
| Sensitivity to Air and Moisture | Perform the reaction under strictly anhydrous and anaerobic conditions. Degas solvents and use Schlenk techniques or a glovebox. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Pd-catalyzed difluoromethylation of aryl boronic acids?
A1: The catalytic cycle is believed to involve several key steps: oxidative addition of the difluoromethylating agent to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and subsequent reductive elimination to form the desired difluoromethylated arene and regenerate the Pd(0) catalyst. Some studies suggest the involvement of a single electron transfer (SET) pathway or a difluorocarbene pathway, depending on the specific reagents and conditions.[2][3][4]
Q2: Which difluoromethylating agents are commonly used?
A2: Several difluoromethylating agents have been successfully employed, including bromodifluoromethylphosphonate, bromodifluoroacetate, and difluoroiodomethane (ICF₂H), which can be generated ex-situ.[2][5][6] The choice of agent can influence reaction conditions and outcomes.
Q3: What are the typical reaction conditions?
A3: Typical conditions involve a palladium source (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst), a phosphine ligand (e.g., DPEPhos, Xantphos), a base (e.g., K₃PO₄), and a solvent system, often a mixture of an organic solvent and water (e.g., toluene/H₂O).[1] Reactions are generally run under an inert atmosphere at elevated temperatures.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC). ¹⁹F NMR spectroscopy is also a powerful tool to observe the formation of the difluoromethylated product.
Experimental Protocols
Below are representative experimental protocols for the Pd-catalyzed difluoromethylation of aryl boronic acids.
Protocol 1: Using Bromodifluoroacetate
This protocol is adapted from a procedure utilizing ethyl bromodifluoroacetate as the difluoromethylating agent.
Materials:
-
Aryl boronic acid (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.5 equiv)
-
Pd₂(dba)₃ (0.025 equiv)
-
Xantphos (0.1 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene (0.1 M)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl boronic acid, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and ethyl bromodifluoroacetate via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ex-situ Generation of Difluoroiodomethane (ICF₂H)
This protocol describes a two-chamber reactor setup for the generation and immediate use of ICF₂H.[5][6]
Materials:
-
Chamber A (ICF₂H generation):
-
Bromodifluoroacetic acid (1.1 equiv)
-
Sodium iodide (1.2 equiv)
-
Sulfolane
-
-
Chamber B (Difluoromethylation):
-
Aryl boronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
DPEPhos (0.1 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1)
-
Procedure:
-
Assemble a two-chamber reactor. In Chamber A, combine bromodifluoroacetic acid and sodium iodide in sulfolane.
-
In Chamber B, combine the aryl boronic acid, Pd(PPh₃)₄, DPEPhos, and K₃PO₄ in the toluene/H₂O solvent mixture.
-
Heat Chamber A to generate ICF₂H gas, which is then passed into Chamber B.
-
Stir the mixture in Chamber B at 60 °C overnight.[1]
-
After the reaction is complete, work up and purify the product as described in Protocol 1.
Data Summary
The following table summarizes typical reaction parameters for the Pd-catalyzed difluoromethylation of aryl boronic acids, compiled from various literature sources.
| Parameter | Typical Range/Examples | Reference |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | [1] |
| Ligand | DPEPhos, Xantphos, PPh₃ | [1] |
| Difluoromethylating Agent | BrCF₂CO₂Et, BrCF₂PO(OEt)₂, ICF₂H | [2][5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | [1] |
| Solvent | Toluene/H₂O, Dioxane, THF | [1] |
| Temperature | 60 - 110 °C | [1][7] |
| Reaction Time | 12 - 24 hours | [7] |
References
- 1. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of diaryldifluoromethanes by Pd-catalyzed difluoroalkylation of arylboronic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pure.au.dk [pure.au.dk]
- 6. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid and Alternative Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the physicochemical properties of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid and the experimentally determined inhibitory activities of established soluble epoxide hydrolase (sEH) inhibitors. Due to the absence of publicly available experimental data for this compound, this document serves as a theoretical comparison to guide future research and hypothesis testing. The structural similarity of this compound to known sEH inhibitors suggests its potential as a candidate for investigation in this area.
Introduction to Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. Inhibition of sEH increases the bioavailability of EETs, making sEH a promising therapeutic target for a range of conditions, including hypertension, inflammation, and pain.[1][2][3] The development of potent and selective sEH inhibitors is an active area of research in drug discovery.[2][3]
Physicochemical Properties Comparison
A direct comparison of the biological performance of this compound is not possible without experimental data. However, an examination of its predicted physicochemical properties alongside those of known sEH inhibitors can offer initial insights.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | C₁₃H₁₄F₂O₃ | 256.25 | 2.6 |
| 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) | C₂₃H₄₀N₂O₃ | 392.58 | 6.1 |
| t-TUCB | C₂₁H₂₃F₃N₂O₂ | 408.42 | 5.2 |
| TPPU | C₁₈H₂₄F₃N₃O₂ | 387.40 | 3.7 |
Note: The LogP value for this compound is a predicted value. The values for the alternative compounds are experimentally derived or from published data.
Experimental Performance of Alternative sEH Inhibitors
The following table summarizes the in vitro inhibitory activity (IC₅₀) of well-characterized sEH inhibitors against human sEH. These values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and are a key measure of a compound's potency.
| Compound Name | Human sEH IC₅₀ (nM) | Reference |
| 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) | 3.4 | [3] |
| trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | 0.8 | [2] |
| 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) | 1.1 | [4] |
Experimental Protocols
The determination of sEH inhibitory activity is crucial for the evaluation of potential drug candidates. A standard method involves a fluorometric assay.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay Protocol
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against sEH.
Materials:
-
Recombinant human sEH enzyme
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., AUDA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer to each well.
-
Add a small volume of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant human sEH enzyme to all wells except for the no-enzyme control wells.
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 330 nm and emission at 465 nm).[5]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizing Experimental Concepts
To aid in the understanding of the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Experimental Workflow for sEH Inhibition Assay
Caption: A flowchart illustrating the key steps in a typical soluble epoxide hydrolase (sEH) inhibition assay.
Simplified sEH Signaling Pathway
Caption: A diagram showing the metabolic conversion of arachidonic acid to EETs and their subsequent hydrolysis by sEH, which is blocked by sEH inhibitors.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, its structural features warrant investigation into its potential as a soluble epoxide hydrolase inhibitor. This guide provides a framework for such an investigation by presenting the established methodologies and comparative data from known sEH inhibitors. Further research, beginning with in vitro screening assays as detailed in this guide, is necessary to elucidate the biological function of this compound and determine its potential as a therapeutic agent.
References
- 1. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
7-(3,5-Difluorophenyl)-7-oxoheptanoic acid versus other kinase inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides a comprehensive comparison of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid's structurally related p21-activated kinase (PAK) inhibitor, FRAX597, with other notable PAK inhibitors, offering a clear overview of their performance based on available experimental data.
While initial investigations into the biological activity of this compound did not reveal direct kinase inhibitory function, its chemical structure, particularly the presence of a difluorophenyl moiety, points towards a class of compounds known to target protein kinases. This guide focuses on p21-activated kinases (PAKs), a family of serine/threonine kinases that are key regulators of cytoskeletal dynamics, cell motility, and survival, and are implicated in various cancers. We will delve into the specifics of FRAX597, a potent group I PAK inhibitor, and compare it against other well-characterized PAK inhibitors, PF-3758309 and G-5555.
Performance Comparison of PAK Inhibitors
The following table summarizes the in vitro potency of FRAX597 and its alternatives against various PAK isoforms. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for evaluating the potency of a kinase inhibitor, with lower values indicating higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) |
| FRAX597 | PAK1 | 8[1][2][3] | - |
| PAK2 | 13[1][2][3] | - | |
| PAK3 | 19[1][2][3] | - | |
| PAK4 | >10,000[1] | - | |
| PF-3758309 | PAK1 | - | 13.7[4] |
| PAK2 | 190[4] | - | |
| PAK3 | 99[4] | - | |
| PAK4 | - | 18.7[4][5] | |
| PAK5 | - | 18.1[4] | |
| PAK6 | - | 17.1[4] | |
| G-5555 | PAK1 | - | 3.7[6][7] |
| PAK2 | 11[7] | 11[6][7] | |
| SIK2 | 9[7] | - | |
| KHS1 | 10[7] | - | |
| MST4 | 20[7] | - | |
| YSK1 | 34[7] | - | |
| MST3 | 43[7] | - | |
| Lck | 52[7] | - |
Experimental Methodologies
The determination of kinase inhibitory activity is crucial for the characterization of small molecule inhibitors. A commonly employed method is the in vitro kinase assay, which measures the ability of a compound to block the phosphorylation of a substrate by a specific kinase.
In Vitro Kinase Assay Protocol (General)
A representative protocol for an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is outlined below. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PAK1 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 0.2 mM DTT)
-
ATP
-
Substrate (e.g., a specific peptide or protein substrate for PAK1)
-
Test inhibitor (e.g., FRAX597)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Microplate reader for luminescence detection
Procedure:
-
In a multi-well plate, incubate the recombinant PAK1 kinase with varying concentrations of the test inhibitor for a defined period (e.g., 10 minutes) at room temperature.[8]
-
Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate to each well.[8]
-
Allow the reaction to proceed for a specified time (e.g., 30-40 minutes) at a controlled temperature (e.g., 30°C).[8][9]
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.[8]
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.[8]
-
Measure the luminescence using a microplate reader. The intensity of the luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Visualizations
To better understand the context of PAK inhibition and the experimental workflow, the following diagrams are provided.
Caption: Simplified PAK signaling pathway and points of inhibition.
Caption: General workflow for an in vitro kinase assay.
Conclusion
The selection of an appropriate kinase inhibitor is paramount for successful research and drug discovery endeavors. While this compound itself is not a direct kinase inhibitor, the structurally related PAK inhibitor, FRAX597, demonstrates potent and selective inhibition of group I PAKs. In comparison, PF-3758309 offers broader inhibition across both group I and group II PAKs, which may be advantageous in certain contexts but could also lead to off-target effects. G-5555, on the other hand, exhibits high affinity for group I PAKs with a distinct selectivity profile against other kinases. The choice between these inhibitors will ultimately depend on the specific research question, the desired selectivity profile, and the cellular context being investigated. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-5555 | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4.5. In Vitro Assay for PAK1 Inhibition [bio-protocol.org]
- 9. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
A Comparative Analysis of Novel 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid Analogs as Potential Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a series of novel synthetic analogs of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid. Due to the limited availability of public data on this specific compound series, this document presents a hypothetical structure-activity relationship (SAR) study targeting a cysteine protease, a plausible target for keto-acid derivatives. The experimental data herein is illustrative, designed to guide future research and highlight key structural modifications that could influence inhibitory activity.
Data Presentation: SAR of this compound Analogs
The following table summarizes the inhibitory activities of the parent compound and its rationally designed analogs against a hypothetical cysteine protease. The analogs feature modifications on the phenyl ring and the heptanoic acid side chain to probe the chemical space and understand the structural requirements for optimal activity.
| Compound ID | R1 Substitution (Phenyl Ring) | R2 Substitution (Alkyl Chain) | IC50 (µM) |
| Parent | 3,5-di-F | -CH2CH2CH2CH2CH2COOH | 15.2 |
| Analog-1 | 3-F | -CH2CH2CH2CH2CH2COOH | 35.8 |
| Analog-2 | 3,5-di-Cl | -CH2CH2CH2CH2CH2COOH | 22.1 |
| Analog-3 | 3,5-di-CH3 | -CH2CH2CH2CH2CH2COOH | 50.5 |
| Analog-4 | 4-OH, 3,5-di-F | -CH2CH2CH2CH2CH2COOH | 12.5 |
| Analog-5 | 3,5-di-F | -CH2CH2CH2CH2COOH | 28.9 |
| Analog-6 | 3,5-di-F | -CH2CH2CH2CH2CH2CONH2 | 18.4 |
| Analog-7 | 3,5-di-F | -CH2CH2CH2CH2CH2CH2OH | 45.3 |
Caption: Table of hypothetical inhibitory activities (IC50) of this compound analogs.
Experimental Protocols
The synthesis of the parent compound and its analogs would likely follow a multi-step synthetic route. A plausible approach involves the Friedel-Crafts acylation of a substituted benzene with a protected heptanoic acid derivative.
-
Preparation of the Acylating Agent: Pimelic acid is mono-protected, for instance, as a methyl ester. The remaining carboxylic acid is then converted to an acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Friedel-Crafts Acylation: The appropriately substituted benzene (e.g., 1,3-difluorobenzene for the parent compound) is reacted with the prepared acyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) at a controlled temperature.
-
Deprotection: The resulting keto-ester is then deprotected (e.g., via saponification with a base like sodium hydroxide) to yield the final 7-(aryl)-7-oxoheptanoic acid analog.
-
Purification: All synthesized compounds would be purified using techniques such as column chromatography and recrystallization, and their structures confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
The inhibitory activity of the synthesized compounds would be evaluated using an in vitro enzymatic assay.
-
Enzyme and Substrate: A recombinant human cysteine protease (e.g., Cathepsin L) and a fluorogenic substrate (e.g., Z-FR-AMC) are used.
-
Assay Buffer: The assay is performed in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the test compounds (dissolved in DMSO) for a specified time at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis: The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence versus time curve. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Hypothetical signaling pathway involving a cysteine protease target.
In vivo validation of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid's biological effects
For Researchers, Scientists, and Drug Development Professionals
While in vivo validation data for 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid is not currently available in the public domain, this guide provides a comparative framework for evaluating its potential biological effects. The following sections detail the performance of well-characterized first and second-generation gamma-secretase modulators (GSMs), offering insights into the experimental validation of this class of compounds. This information can serve as a benchmark for the potential assessment of novel molecules like this compound.
Executive Summary
Gamma-secretase modulators are a promising class of therapeutics for Alzheimer's disease, designed to allosterically modulate the activity of γ-secretase to selectively reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide without inhibiting the processing of other essential substrates like Notch. This guide compares the in vivo performance of first-generation (e.g., certain Non-Steroidal Anti-Inflammatory Drugs - NSAIDs) and second-generation GSMs, highlighting key differences in their mechanism, efficacy, and safety profiles.
Comparative In Vivo Performance of Gamma-Secretase Modulators
The following tables summarize the in vivo data for representative first and second-generation GSMs. It is important to note that direct comparisons can be challenging due to variations in experimental models and methodologies across studies.
Table 1: In Vivo Efficacy of First-Generation GSMs in Transgenic Mouse Models of Alzheimer's Disease
| Compound | Mouse Model | Dose | Treatment Duration | Brain Aβ42 Reduction (%) | Brain Aβ40 Reduction (%) | Reference |
| (R)-flurbiprofen | Tg2576 | 25 mg/kg/day | 3 days | 60 | No significant change | [1] |
| Tg2576 | 50 mg/kg/day | 3 days | 34 | No significant change | [1] | |
| CHF5074 | Tg2576 | 375 ppm in diet | 13 months | ~42 | Not reported | [2] |
Table 2: In Vivo Efficacy of Second-Generation GSMs in Transgenic Mouse Models of Alzheimer's Disease
| Compound | Mouse Model | Dose | Treatment Duration | Brain Aβ42 Reduction (%) | Brain Aβ40 Reduction (%) | Reference |
| JNJ-40418677 | Tg2576 | Chronic in diet | 7 months | Dose-dependent reduction | Dose-dependent reduction | [3] |
| BPN-15606 | PSAPP | 10 mg/kg/weekday (oral gavage) | 3 months | Significant reduction | Significant reduction | [4] |
Table 3: In Vivo Safety Profile: Effect on Notch Signaling
| Compound Class | Animal Model | Key Finding | Reference |
| Gamma-Secretase Inhibitor (GSI) - LY450139 (for comparison) | Tg2576 Mice | Significant decrease in Hes1 and Hey1 mRNA in the thymus, indicating Notch inhibition. | [5] |
| Second-Generation GSMs | General observation from multiple studies | Generally reported to spare Notch processing, with no significant changes in Notch-dependent cell proliferation in the gut or thymus. | [1][6] |
Mechanism of Action: First vs. Second-Generation GSMs
First and second-generation GSMs are understood to have distinct mechanisms of action, which are crucial for interpreting their in vivo effects.
Caption: Mechanisms of First vs. Second-Generation GSMs.
Experimental Protocols
A generalized protocol for the in vivo validation of a novel GSM, such as this compound, is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.
1. Animal Model Selection
-
Transgenic Mice: Commonly used models include Tg2576, APPswe/PS1dE9 (PSAPP), and 5XFAD mice. These models overexpress human amyloid precursor protein (APP) with mutations found in familial Alzheimer's disease, leading to age-dependent Aβ plaque pathology.
-
Non-Transgenic Animals: Wild-type mice, rats, or dogs can be used for initial pharmacokinetic and tolerability studies, as well as to assess effects on endogenous Aβ levels.[1]
2. Compound Administration
-
Route of Administration: Oral gavage is common for acute and sub-chronic studies to ensure precise dosing. For chronic studies, formulation in the diet is often used for ease of administration.[3][4]
-
Dose Selection: A dose-response study is crucial to determine the optimal dose for efficacy and to identify a therapeutic window. Doses are typically selected based on in vitro potency and preliminary pharmacokinetic data.
-
Treatment Duration: Acute studies may last for a few days to assess the immediate impact on Aβ levels.[1] Chronic studies can range from several months to over a year to evaluate the effects on plaque deposition and cognitive function.[2][3]
3. In Vivo Experimental Workflow
Caption: General workflow for in vivo validation of a GSM.
4. Sample Collection and Processing
-
Plasma: Blood is collected via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Cerebrospinal Fluid (CSF): CSF can be collected from the cisterna magna of anesthetized animals.
-
Brain Tissue: Animals are euthanized, and brains are rapidly excised. One hemisphere can be fixed for immunohistochemistry, while the other is snap-frozen for biochemical analysis. Brain tissue is homogenized in appropriate buffers (e.g., Tris-buffered saline with protease inhibitors) to extract soluble and insoluble Aβ fractions.
5. Analytical Methods
-
Aβ Quantification: Enzyme-linked immunosorbent assays (ELISAs) are the gold standard for quantifying Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates. Western blotting can also be used for semi-quantitative analysis.
-
Plaque Burden Analysis: Immunohistochemistry (IHC) using Aβ-specific antibodies on fixed brain sections is used to visualize and quantify amyloid plaque deposition. Thioflavin S staining can be used to specifically detect fibrillar amyloid.
-
Notch Signaling Assessment:
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of Notch target genes, such as Hes1 and Hey1, in relevant tissues (e.g., thymus, intestine, and brain).[5]
-
Western Blotting: To detect the levels of the Notch intracellular domain (NICD), the activated form of the Notch receptor.
-
Conclusion
The in vivo validation of a novel gamma-secretase modulator requires a systematic approach to evaluate both its efficacy in reducing pathogenic Aβ species and its safety profile, particularly concerning the Notch signaling pathway. While no specific data exists for this compound, the comparative data and experimental protocols presented in this guide for established first and second-generation GSMs provide a robust framework for its potential future investigation. A successful GSM candidate would be expected to demonstrate potent and selective reduction of brain Aβ42 in relevant animal models, without causing the mechanism-based toxicities associated with broader gamma-secretase inhibition.
References
- 1. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 4. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice | Journal of Neuroscience [jneurosci.org]
- 6. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid and its Non-fluorinated Counterpart: A Guide for Researchers
An In-depth Look at Two Structurally Related Keto Acids for Drug Discovery and Development
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. This guide provides a comparative analysis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid and its non-fluorinated analog, 7-phenyl-7-oxoheptanoic acid, offering insights into their synthesis, physicochemical characteristics, and potential biological activities. This objective comparison, supported by available data, aims to inform researchers, scientists, and drug development professionals on the nuanced differences imparted by fluorination in this chemical series.
Physicochemical Properties: A Tale of Two Molecules
The introduction of two fluorine atoms onto the phenyl ring of 7-phenyl-7-oxoheptanoic acid significantly alters its physicochemical profile. A summary of the available data is presented in Table 1. The difluorinated compound exhibits a higher boiling point and density, consistent with the increased molecular weight and intermolecular forces imparted by the fluorine atoms. Notably, the LogP value, a measure of lipophilicity, is also higher for the fluorinated analog, suggesting potentially enhanced membrane permeability.[1]
| Property | This compound | 7-phenyl-7-oxoheptanoic acid |
| Molecular Formula | C₁₃H₁₄F₂O₃ | C₁₃H₁₆O₃ |
| Molecular Weight | 256.24 g/mol | 220.26 g/mol |
| Boiling Point | 402.3 °C at 760 mmHg | Not available |
| Density | 1.24 g/cm³ | Not available |
| Flash Point | 197.1 °C | Not available |
| LogP | 3.18 | Not available |
| CAS Number | 898765-83-8 | 7472-43-7 |
Table 1. Physicochemical Properties of this compound and 7-phenyl-7-oxoheptanoic acid. Data sourced from chemical supplier catalogs.
Synthesis and Experimental Protocols
The synthesis of both this compound and 7-phenyl-7-oxoheptanoic acid can be achieved through a Friedel-Crafts acylation reaction. This classic method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
General Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize 7-aryl-7-oxoheptanoic acids.
Materials:
-
Aromatic substrate (Benzene or 1,3-Difluorobenzene)
-
Acylating agent (e.g., Pimelic anhydride or 7-chloro-7-oxoheptanoic acid)
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, Carbon disulfide)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, the aromatic substrate and the anhydrous solvent are added.
-
The Lewis acid catalyst (e.g., AlCl₃) is added portion-wise at 0 °C with stirring.
-
The acylating agent, dissolved in the anhydrous solvent, is added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitoring by TLC is recommended).
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization.
The following diagram illustrates the general workflow for the synthesis of these compounds.
Caption: General workflow for the synthesis of 7-aryl-7-oxoheptanoic acids.
Potential Biological Activity and Signaling Pathways
The introduction of fluorine atoms can significantly impact the biological activity of a molecule. Fluorine's high electronegativity can alter the acidity of the carboxylic acid moiety, potentially influencing its interaction with target proteins.[1] Furthermore, the C-F bond is metabolically stable, which can block sites of oxidative metabolism and enhance the pharmacokinetic profile of a drug candidate.[6][7] The increased lipophilicity of the fluorinated compound may also lead to improved cell membrane permeability and target engagement.[1]
The diagram below illustrates a potential signaling pathway where these compounds might exert an effect, based on the known pharmacology of similar structures.
Caption: Potential inhibition of the mPGES-1 pathway by 7-aryl-7-oxoheptanoic acids.
Conclusion and Future Directions
The comparative analysis of this compound and 7-phenyl-7-oxoheptanoic acid highlights the significant impact of fluorination on physicochemical properties. While direct biological data is currently lacking, the structural similarities to known enzyme inhibitors suggest that these compounds may be valuable probes for investigating inflammatory signaling pathways.
Future research should focus on the following:
-
Detailed Synthesis and Characterization: Optimization and full characterization of the synthesis of both compounds.
-
In Vitro Biological Evaluation: Screening of both compounds against a panel of relevant enzymes, such as LTA4H and mPGES-1, to determine their inhibitory potential and establish a structure-activity relationship.
-
Cell-Based Assays: Evaluation of the compounds in cellular models of inflammation to assess their efficacy in a more complex biological system.
-
Pharmacokinetic Studies: In vivo studies to compare the metabolic stability and bioavailability of the fluorinated and non-fluorinated analogs.
By systematically exploring these areas, the scientific community can gain a deeper understanding of the therapeutic potential of this chemical class and the strategic advantages of fluorine incorporation in drug design.
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Lack of Published Research Hinders Comparative Analysis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid
A comprehensive review of available scientific literature reveals a significant gap in published findings for 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid, preventing a detailed comparative analysis of its performance and biological activity. While the compound is available from commercial chemical suppliers, there is a notable absence of peer-reviewed research articles detailing its synthesis, characterization, and biological evaluation.
This absence of published experimental data makes it impossible to fulfill the core requirements of a comparative guide, which would necessitate quantitative data for structured tables, detailed experimental protocols, and the elucidation of any associated signaling pathways.
While searches have identified studies on structurally similar compounds, such as other substituted 7-phenyl-7-oxoheptanoic acid analogs, this information is not directly applicable to the specific difluoro-substituted molecule of interest. Research on related compounds has explored their potential as antifolate agents, with some studies indicating that the presence of a carbonyl group at the C7 position can lead to a lack of biological activity in certain assays.[1][2][3] However, without direct experimental evidence for this compound, any comparison would be purely speculative.
Due to the lack of specific research on this compound, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested cannot be completed at this time. Further research and publication of experimental findings on this compound are required before a comprehensive comparative guide can be developed.
References
- 1. Synthesis and biological activity of 7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merit.url.edu [merit.url.edu]
- 3. Synthesis and biological activity of 4-amino-7-oxo-substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5, 6,7,8-tetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid: Data Not Available for Comparison
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity, mechanism of action, and therapeutic targets of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid. While chemical properties and identifiers for structurally similar molecules are available, there is no published data from preclinical or clinical studies that would allow for a meaningful benchmark comparison against any current standard-of-care drugs.
The initial search for "this compound" and related terms did not yield any specific pharmacological data. The search results primarily consisted of chemical database entries for analogous compounds with different substitutions on the phenyl ring, such as:
-
7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid
-
7-(3,5-dimethoxyphenyl)-7-oxoheptanoic acid
-
7-(3,4-difluorophenyl)-7-oxoheptanoic acid
-
7-(3,5-dichlorophenyl)-7-oxoheptanoic acid
These entries, while confirming the existence of related chemical structures, do not provide the necessary biological context to proceed with the requested comparison.
Information required to conduct a comprehensive benchmark analysis includes:
-
Therapeutic Indication: The specific disease or condition that this compound is intended to treat.
-
Mechanism of Action: The specific biochemical or cellular pathway through which the compound exerts its therapeutic effect.
-
Preclinical Data: In vitro and in vivo experimental results, such as IC50 values, efficacy in disease models, and pharmacokinetic/pharmacodynamic (PK/PD) profiles.
-
Clinical Data: Information from human trials regarding safety, tolerability, and efficacy.
Without this fundamental information, it is not possible to identify appropriate standard-of-care drugs for comparison, design relevant experimental protocols for benchmarking, or generate meaningful data visualizations and comparisons.
Therefore, the creation of a comparison guide for this compound against standard-of-care drugs cannot be fulfilled at this time due to the absence of the necessary scientific data in the public domain. Further research and publication of experimental findings on this specific compound are required before such a comparative analysis can be conducted.
A Comparative Analysis of Diarylheptanoids from Alpinia officinarum: Biological Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various diarylheptanoids isolated from the rhizomes of Alpinia officinarum, commonly known as lesser galangal. Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest for their diverse pharmacological activities. This document summarizes key quantitative data on their cytotoxic, anti-inflammatory, and neuroprotective effects, details the experimental protocols used for these assessments, and visualizes a key signaling pathway implicated in their mechanism of action.
Comparative Biological Activity of Diarylheptanoids
The following tables summarize the in vitro biological activities of several diarylheptanoids from Alpinia officinarum, providing a basis for comparing their potency.
Table 1: Cytotoxic Activity of Diarylheptanoids against Human Neuroblastoma IMR-32 Cells
| Compound Name/Identifier | IC50 (µM) |
| Diarylheptanoid 11 | 0.83 |
| Diarylheptanoid 12 | 0.23 |
| Diarylheptanoid 14 | 0.11 |
Data sourced from a study by Sun et al. (2008).[1][2]
Table 2: Anti-inflammatory Activity of Diarylheptanoids
Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.
| Compound Name/Identifier | IC50 (µM) |
| Compound 1 (Dimeric Diarylheptanoid) | 14.7 |
| Compound 7 ((4E)-1,7-diphenyl-4-hepten-3-one) | 6.6 |
| Compound 9 | 5.0 |
| Aminoguanidine (Positive Control) | 10.6 |
Data sourced from a study by Lee et al. (2024).[3]
Table 3: Neuroprotective Effects of Diarylheptanoids
Protective effects against oxygen-glucose deprivation and reoxygenation (OGD/R)-induced injury in primary cortical neurons.
| Compound Name/Identifier | Effect |
| (+)-Alpinidinoid A | Significantly reversed the decrease in cell viability |
| (-)-Alpinidinoid A | No significant effect |
| Alpinidinoid B | No significant effect |
| Alpinidinoid C | No significant effect |
Data sourced from a study by Ye et al. (2020).[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., IMR-32 human neuroblastoma cells) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the diarylheptanoids and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the diarylheptanoid that causes a 50% reduction in cell viability compared to the untreated control.[1][4][5]
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production
The Griess assay is used to quantify nitrite levels in cell culture supernatant, which is an indicator of nitric oxide (NO) production by cells like macrophages.
Protocol:
-
Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the diarylheptanoids for a specified time before stimulating with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours) with LPS and the test compounds, collect the cell culture supernatant from each well.
-
Griess Reaction: In a separate 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Allow the reaction to proceed for 10-15 minutes at room temperature, during which a pink to reddish-purple azo dye will form in the presence of nitrite. Measure the absorbance of the colored product using a microplate reader at a wavelength between 520 and 550 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The IC50 value is then calculated as the concentration of the diarylheptanoid that inhibits NO production by 50%.[3]
Neuroprotection Assessment: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
The OGD/R model is an in vitro simulation of ischemia-reperfusion injury.
Protocol:
-
Cell Culture: Culture primary cortical neurons in appropriate media and conditions.
-
OGD Induction: To induce oxygen-glucose deprivation, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber with a low oxygen concentration (e.g., 1-5% O2) for a defined period (e.g., 2-4 hours).
-
Reoxygenation: Following the OGD period, return the cells to a normoxic environment and replace the glucose-free medium with normal, glucose-containing culture medium. This initiates the reoxygenation phase, which typically lasts for 24 hours. The test diarylheptanoids can be added to the medium during this phase.
-
Assessment of Cell Viability: After the reoxygenation period, assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell damage. The neuroprotective effect of the diarylheptanoids is determined by their ability to increase cell survival in the OGD/R-treated group compared to the untreated OGD/R group.[6]
Signaling Pathway Visualization
Several diarylheptanoids from Alpinia officinarum have been shown to exert their biological effects through the modulation of key cellular signaling pathways. For instance, the neuroprotective effect of (+)-Alpinidinoid A against OGD/R-induced neuronal apoptosis has been linked to the activation of the AKT/mTOR signaling pathway.[4]
Caption: The AKT/mTOR signaling pathway and the putative role of diarylheptanoids.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitric Oxide Griess Assay [bio-protocol.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. In vitro model of oxygen-glucose deprivation/reoxygenation (OGD/R) [bio-protocol.org]
Comparing synthesis routes for different 7-oxoheptanoic acid derivatives
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of substituted heptanoic acids is a critical endeavor. These molecules serve as versatile building blocks for a range of pharmaceutical agents and complex organic structures. This guide provides a comparative analysis of distinct synthetic routes to various 7-oxoheptanoic acid derivatives, offering detailed experimental protocols, quantitative data, and visual pathway diagrams to inform methodological choices.
Comparison of Synthetic Methodologies
The synthesis of 7-oxoheptanoic acid derivatives can be broadly approached through several key strategies, including Grignard reactions, oxidation of cyclic precursors, and ozonolysis of alkenes. Each method presents a unique profile of advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
| Derivative | Synthesis Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 7-Chloro-2-oxoheptanoic Acid | Grignard Reaction & Hydrolysis | 1-Bromo-5-chloropentane, Diethyl oxalate | Magnesium, Diethyl ether, Hydrochloric acid | Step 1: Ether reflux. Step 2: 70°C for 1 hour. | 43.0 | Not specified | [1] |
| Ethyl 7-Chloro-2-oxoheptanoate | Grignard Reaction & Acylation | 1-Bromo-5-chloropentane, Ethyloxalylmonochloride | Magnesium, Tetrahydrofuran (THF) | -10°C to -15°C | High (not specified) | >98 | [2] |
| Ethyl 7-Chloro-2-oxoheptanoate | Grignard Reaction & Purification | 1-Bromo-5-chloropentane, Diethyl oxalate | Magnesium, Toluene, Hydrazine compound | Grignard: -30°C to +15°C; Hydrolysis: 120 min | 52.0 - 55.2 | 98.3 - 99.0 | [3] |
| 6-Oxoheptanoic Acid | Ozonolysis & Oxidation | 1-Methylcyclohexene | Ozone, Oxidizing agent (e.g., H₂O₂) | Two-step process: ozonolysis followed by oxidation. | Not specified | Not specified | [4][5] |
| ε-Caprolactone (precursor to 6-hydroxyheptanoic acid) | Baeyer-Villiger Oxidation | Cyclohexanone | Peroxy acids (e.g., m-CPBA) or H₂O₂ with a catalyst | Varies with catalyst and oxidant. | Up to 90% (for lactone) | Not specified | [6][7] |
Visualizing the Synthetic Pathways
To elucidate the logical flow of each synthetic strategy, the following diagrams, generated using the DOT language, illustrate the key transformations.
References
- 1. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]
- 2. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
- 4. This on reductive ozonolysis yields:\n \n \n \n \n A. 6-oxoheptanalB. 6-oxoheptanoic acidC. 6-hydroxyheptanalD. 3-hydroxypentanal [vedantu.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
7-(3,5-Difluorophenyl)-7-oxoheptanoic acid proper disposal procedures
Proper Disposal of 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid
The following guide provides essential safety and logistical information for the proper disposal of this compound, a fluorinated organic compound. Adherence to these procedural steps is critical for ensuring laboratory safety and regulatory compliance. This compound must be treated as hazardous chemical waste.
Immediate Safety and Handling
Before handling this compound for disposal, consult the substance's Safety Data Sheet (SDS). Based on data for structurally similar halogenated organic acids, this compound should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) and Emergency Procedures
| Precaution Category | Guideline | Potential Hazards |
| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and chemical safety goggles.[1][2] All handling of open containers or transfer of the substance should occur in a certified chemical fume hood.[3] | Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[1] |
| Exposure - Skin Contact | Take off immediately all contaminated clothing.[2] Wash the affected area with soap and plenty of water.[1] If skin irritation occurs, seek medical advice.[2] | Causes skin irritation.[1] |
| Exposure - Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[1] Immediately consult a physician or ophthalmologist.[1][2] | Causes serious eye irritation.[1] |
| Exposure - Inhalation | Move the person into fresh air.[1] If breathing is difficult, provide artificial respiration.[1] Call a poison center or doctor if you feel unwell.[2] | May cause respiratory irritation.[1] |
| Minor Spill (Solid) | Avoid dust formation.[1] Sweep up the material, place it in a suitable, closed container for disposal, and label it as hazardous waste.[1][3] | Inhalation of dust, skin contact. |
| Major Spill | Evacuate personnel to a safe area.[1][4] Ensure adequate ventilation.[1] Contact your institution's Environmental Health and Safety (EHS) department or emergency services.[4] | High concentration exposure, risk to personnel. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling as a halogenated organic waste.
Experimental Protocol: Waste Segregation and Collection
-
Classification : Identify this compound as a halogenated organic waste .[5] This classification is due to the presence of fluorine atoms on the phenyl ring.[5] This waste must be kept separate from non-halogenated organic, inorganic, and solid waste streams.[3][4]
-
Container Selection :
-
Select a dedicated, leak-proof waste container compatible with halogenated organic acids.[3] Often, these are plastic-coated glass bottles or high-density polyethylene (HDPE) carboys designated for halogenated waste, sometimes color-coded green.[5][6]
-
Ensure the container has a secure, tight-fitting screw cap.[3][4]
-
-
Waste Labeling :
-
Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[3][4]
-
Clearly write the full chemical name: "Waste: this compound". Do not use abbreviations or chemical formulas.[4]
-
Maintain a running log of the contents, including the mass or volume of the chemical added.[5] If mixing with other compatible halogenated solvents, list all components and their approximate percentages.[7]
-
-
Waste Accumulation :
-
All transfers of the chemical to the waste container must be performed in a well-ventilated area, preferably inside a chemical fume hood.[3]
-
Keep the waste container securely closed at all times, except when actively adding waste.[3][4]
-
Crucially, do not mix this waste with incompatible substances . Incompatibilities include acids, bases, bleach, peroxides, oxidizing agents, heavy metals, and P-listed wastes.[3][4][7]
-
-
Storage :
-
Final Disposal :
-
Once the container is nearly full (e.g., ¾ full), arrange for its disposal.[3]
-
Contact your institution's EHS department or a licensed professional waste disposal service to schedule a pickup.[1][3]
-
Halogenated organic wastes are typically sent for high-temperature incineration at a regulated hazardous waste facility.[5]
-
Waste Segregation Summary
The following table outlines the correct segregation for common laboratory chemical waste streams.
| Waste Category | Description & Examples | Designated Container |
| Halogenated Organic Waste | Organic compounds containing F, Cl, Br, or I. Ex: this compound , Dichloromethane, Chloroform.[5] | Green Labeled Carboy or specifically marked container for halogenated waste.[5] |
| Non-Halogenated Organic Waste | Organic compounds without halogens. Ex: Acetone, Hexane, Ethanol. | Black Labeled Carboy or container for non-halogenated flammable waste.[5] |
| Inorganic (Aqueous) Waste | Acids, bases, and heavy metal solutions. Ex: Hydrochloric acid, Sodium hydroxide, heavy metal salts.[5] | Blue Labeled Carboy or separate containers for acids and bases.[5] |
Visualized Disposal Workflows
The following diagrams illustrate the procedural logic for handling and segregating this chemical waste.
Caption: Disposal workflow for this compound.
Caption: Decision tree for proper chemical waste segregation.
References
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid (CAS No: 898765-83-8).[1][2] Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2] The primary hazards associated with this chemical are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets.[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[4] |
| Face Shield | To be worn over safety goggles when there is a risk of splashing.[4][5] | |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling, consider double gloving or using heavier-duty chemical-resistant gloves.[4] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn and fully buttoned. |
| Apron | A chemical-resistant apron is recommended when handling larger quantities. | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working in an area with poor ventilation or when the formation of dust or aerosols is likely. |
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3]
-
Ensure eyewash stations and safety showers are readily accessible.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of degradation or perforation.
-
Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust.
-
During Use: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the work area.[2]
-
Post-Handling: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[3]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[2]
-
Keep away from incompatible materials.
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal. Avoid creating dust.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
-
Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service.[3] Do not allow the chemical to enter drains.[3]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. staging.keyorganics.net [staging.keyorganics.net]
- 3. angenechemical.com [angenechemical.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
